GNE-207
Description
Properties
IUPAC Name |
5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N6O3/c1-18(36)34-11-8-27-24(17-34)28(33-35(27)21-9-12-38-13-10-21)22-5-3-4-19-14-26(32-16-23(19)22)20-6-7-25(31-15-20)29(37)30-2/h3-7,14-16,21H,8-13,17H2,1-2H3,(H,30,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJXZEDIWKGKQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)C4=CC=CC5=CC(=NC=C54)C6=CN=C(C=C6)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNE-207 Mechanism of Action in Acute Myeloid Leukemia: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Epigenetic dysregulation is a key driver of AML pathogenesis, making epigenetic regulators attractive therapeutic targets. GNE-207 is a potent and highly selective small molecule inhibitor of the bromodomain of the CREB-binding protein (CBP), a histone acetyltransferase that plays a crucial role in gene transcription. This technical guide provides a comprehensive overview of the mechanism of action of this compound in AML, detailing its effects on cellular signaling pathways, and providing experimental protocols for its investigation.
Core Mechanism of Action: CBP Bromodomain Inhibition
This compound exerts its anti-leukemic effects by specifically targeting the bromodomain of CBP. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins. In AML, the aberrant activity of transcription factors, such as MYC, is often dependent on the recruitment of co-activators like CBP. By binding to acetylated histones at enhancer and promoter regions, CBP facilitates the transcription of genes essential for leukemia cell proliferation and survival.
This compound competitively inhibits the binding of the CBP bromodomain to acetylated lysines, thereby displacing CBP from chromatin at these key regulatory regions. This leads to a reduction in histone H3 lysine 27 acetylation (H3K27ac), a hallmark of active enhancers and promoters. The subsequent decrease in transcriptional activation of critical oncogenes, most notably MYC, is a central event in the mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other relevant CBP/p300 inhibitors in AML models.
| Compound | Target | IC50 (nM) | Cell Line | Assay | Reference |
| This compound | CBP Bromodomain | 1 | - | Biochemical Assay | [1] |
Table 1: Biochemical Potency of this compound.
| Compound | EC50 (nM) | Cell Line | Endpoint | Reference |
| This compound | 18 | MV-4-11 | MYC Expression | [1] |
Table 2: Cellular Potency of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for its preclinical evaluation in AML.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of AML cell lines.
Materials:
-
AML cell lines (e.g., MV-4-11, MOLM-13, THP-1)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
96-well plates
-
Microplate reader
Protocol:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible (for MTT) or the color changes (for MTS).
-
If using MTT, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in AML cells following treatment with this compound.
Materials:
-
AML cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed AML cells in 6-well plates at a density of 0.5-1 x 10^6 cells/mL.
-
Treat cells with various concentrations of this compound or vehicle control for 24-48 hours.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on the cell cycle distribution of AML cells.
Materials:
-
AML cell lines
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI)/RNase staining solution
-
Flow cytometer
Protocol:
-
Seed and treat AML cells with this compound as described for the apoptosis assay.
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To assess the protein levels of MYC, BCL2, and other relevant proteins in AML cells after this compound treatment.
Materials:
-
Treated AML cell lysates
-
Protein electrophoresis and transfer equipment
-
Primary antibodies (e.g., anti-MYC, anti-BCL2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To determine the genome-wide occupancy of H3K27ac in AML cells treated with this compound.
Materials:
-
Treated AML cells
-
Formaldehyde
-
Chromatin immunoprecipitation kit
-
Anti-H3K27ac antibody
-
DNA sequencing platform
Protocol:
-
Crosslink proteins to DNA in treated AML cells with 1% formaldehyde.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitate the chromatin with an anti-H3K27ac antibody.
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Prepare a DNA library for next-generation sequencing.
-
Sequence the DNA library and align the reads to the human genome.
-
Perform peak calling to identify regions of H3K27ac enrichment and differential analysis to compare this compound-treated cells with controls.
Conclusion
This compound represents a promising therapeutic agent for AML by targeting the epigenetic vulnerability of leukemia cells. Its high potency and selectivity for the CBP bromodomain lead to the suppression of key oncogenic drivers like MYC. The experimental protocols provided in this guide offer a framework for the further investigation of this compound and other CBP/p300 inhibitors in preclinical AML models. A deeper understanding of the downstream effects and potential resistance mechanisms will be crucial for the successful clinical development of this class of epigenetic drugs.
References
GNE-207: A Technical Guide to its Role in Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-207 is a potent and selective inhibitor of the bromodomain of the CREB-binding protein (CBP), a crucial epigenetic regulator. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, experimental protocols for its characterization, and its effects on epigenetic signaling pathways. Quantitative data from key studies are presented in tabular format for clarity, and signaling pathways and experimental workflows are visualized using DOT language diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of epigenetics, drug discovery, and oncology.
Introduction to this compound and its Target: The CBP Bromodomain
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the bromodomain of CBP[1][2]. CBP and its close homolog p300 are histone acetyltransferases (HATs) that play a pivotal role in regulating gene expression. The bromodomain of CBP is a "reader" domain that specifically recognizes and binds to acetylated lysine residues on histones and other proteins. This interaction is critical for the recruitment of transcriptional machinery to specific gene loci, leading to gene activation.
By competitively binding to the acetyl-lysine binding pocket of the CBP bromodomain, this compound disrupts this crucial interaction. This inhibition prevents the localization of CBP to chromatin, thereby repressing the transcription of target genes, including the well-known oncogene MYC[1][2].
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| CBP Bromodomain IC50 | 1 nM | TR-FRET Assay | [1][2] |
| MYC Expression EC50 | 18 nM | MV-4-11 cells | [1][2] |
| Selectivity against BRD4(1) | >2500-fold | TR-FRET Assay | [1][2] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Clearance | Moderate | 5 mg/kg | [3] |
| Oral Bioavailability | Acceptable | 5 mg/kg | [3] |
Signaling Pathway of this compound in Epigenetic Regulation
This compound exerts its effect on epigenetic regulation by directly interfering with the function of the CBP bromodomain. The signaling pathway can be visualized as follows:
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
CBP Bromodomain Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the half-maximal inhibitory concentration (IC50) of this compound for the CBP bromodomain.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a mixture of GST-tagged CBP bromodomain protein and a biotinylated histone H4 peptide acetylated at lysine 16 (H4K16ac). Prepare the TR-FRET detection reagents: Europium-labeled anti-GST antibody (donor) and Streptavidin-conjugated Allophycocyanin (APC) (acceptor).
-
Incubation: In a 384-well plate, add the this compound dilutions or DMSO (vehicle control). Add the CBP bromodomain protein and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Substrate Addition: Add the biotinylated H4K16ac peptide to the wells and incubate to allow for binding to the CBP bromodomain.
-
Detection: Add the TR-FRET detection reagents (anti-GST-Eu and Streptavidin-APC) and incubate in the dark to allow for binding to the protein-peptide complex.
-
Readout: Measure the fluorescence signal using a plate reader capable of time-resolved fluorescence. Excite at approximately 320 nm and measure emission at 615 nm (Europium) and 665 nm (APC).
-
Data Analysis: The ratio of the acceptor signal (665 nm) to the donor signal (615 nm) is calculated. The IC50 value is determined by plotting the TR-FRET ratio against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
Cellular MYC Expression Assay (AlphaLISA)
This protocol describes an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to determine the half-maximal effective concentration (EC50) of this compound for the inhibition of MYC protein expression in the MV-4-11 acute myeloid leukemia cell line.
Methodology:
-
Cell Culture and Treatment: Culture MV-4-11 cells in appropriate media and conditions. Seed the cells in a 96-well plate and treat with a serial dilution of this compound or DMSO for 24 hours.
-
Cell Lysis: After the treatment period, lyse the cells using a suitable lysis buffer to release the intracellular proteins, including MYC.
-
Assay Setup: Transfer the cell lysates to a 384-well assay plate.
-
Antibody and Acceptor Bead Addition: Add a mixture of biotinylated anti-MYC antibody and anti-MYC antibody-conjugated AlphaLISA acceptor beads to each well. Incubate to allow the formation of the antibody-MYC-acceptor bead complex.
-
Donor Bead Addition: Add streptavidin-coated AlphaLISA donor beads, which will bind to the biotinylated anti-MYC antibody.
-
Incubation: Incubate the plate in the dark to allow the donor and acceptor beads to come into close proximity when bound to the same MYC protein.
-
Readout: Measure the AlphaLISA signal using a plate reader. Upon excitation at 680 nm, the donor bead generates singlet oxygen, which excites the nearby acceptor bead, resulting in light emission at 615 nm.
-
Data Analysis: The EC50 value is determined by plotting the AlphaLISA signal against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a valuable research tool for investigating the role of the CBP bromodomain in epigenetic regulation and gene expression. Its high potency and selectivity make it a suitable probe for dissecting the downstream consequences of CBP inhibition in various biological contexts, particularly in cancer biology where the MYC oncogene plays a significant role. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further explore the therapeutic potential of targeting the CBP bromodomain. Further research is warranted to elucidate the full spectrum of this compound's effects on the epigenome and its potential in preclinical and clinical settings.
References
GNE-207: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of GNE-207, a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain.
Introduction
This compound is a novel, orally bioavailable small molecule that targets the bromodomain of CBP, a transcriptional co-activator implicated in various cancers. By selectively inhibiting the CBP bromodomain, this compound disrupts the downstream signaling pathways that contribute to cancer cell proliferation and survival, most notably by downregulating the expression of the MYC oncogene.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, selectivity, and cellular activity.
| Parameter | Value | Reference(s) |
| IC | 1 nM | |
| IC | >2500-fold higher than CBP | |
| EC | 18 nM |
Table 1: In Vitro Potency and Selectivity of this compound
| Cell Line | Assay Type | Endpoint | IC | Reference(s) |
| MV-4-11 | MYC Expression Assay | MYC Protein Levels | 18 nM |
Table 2: Cellular Activity of this compound
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the bromodomain of CBP, a critical component in transcriptional regulation. The diagram below illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits the CBP bromodomain, disrupting MYC transcription.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
Synthesis of this compound
The detailed synthesis of this compound is described in "Design and synthesis of a biaryl series as inhibitors for the bromodomains of CBP/P300" by Lai KW, et al. in Bioorganic & Medicinal Chemistry Letters, 2018, 28(1), 15-23. While the full experimental details from the supplementary information of this publication are not publicly available in free-text format, the general synthetic strategy involves the coupling of key biaryl precursors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to determine the in vitro potency of this compound against the CBP bromodomain.
Materials:
-
Recombinant human CBP bromodomain protein
-
Biotinylated histone H4 peptide (acetylated)
-
Europium-labeled anti-GST antibody (donor fluorophore)
-
Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well low-volume black plates
-
TR-FRET plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add the CBP bromodomain protein and the biotinylated histone peptide to the wells of the 384-well plate.
-
Add the this compound dilutions to the wells and incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Add the Europium-labeled antibody and Streptavidin-APC to the wells.
-
Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 320-340 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the acceptor signal (665 nm) to the donor signal (615 nm) and plot the results against the inhibitor concentration to determine the IC
50value.
Caption: Workflow for the TR-FRET assay to determine this compound potency.
MYC Expression Assay (Western Blot)
This assay is used to measure the effect of this compound on the expression of the MYC oncoprotein in a relevant cancer cell line, such as MV-4-11.
Materials:
-
MV-4-11 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-MYC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture MV-4-11 cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MYC antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities to determine the relative MYC protein levels.
Caption: Workflow for Western blot analysis of MYC expression.
GNE-207: A Technical Guide to a Potent and Selective Chemical Probe for the CBP Bromodomain
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-207 is a potent, selective, and orally bioavailable small molecule inhibitor of the bromodomain of the CREB-binding protein (CBP). As a chemical probe, this compound provides a critical tool for elucidating the biological functions of the CBP bromodomain in health and disease. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, pharmacokinetic properties, and the experimental protocols for its characterization.
Core Data Summary
The following tables summarize the key quantitative data for this compound, establishing its potency, selectivity, and cellular efficacy.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Selectivity vs. BRD4(1) |
| CBP Bromodomain | Biochemical | 1 | >2500-fold |
| BRD4(1) | Biochemical | 3100[1] | - |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | EC50 (nM) | Target Pathway |
| MV-4-11 | MYC Expression | 18[1][2] | CBP-mediated gene transcription |
Table 3: In Vivo Characteristics of this compound
| Species | Dosing | Key Properties |
| Mouse | 5 mg/kg (oral) | Moderate clearance, acceptable oral bioavailability[1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Biochemical Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the ability of this compound to disrupt the interaction between the CBP bromodomain and an acetylated histone peptide.
Materials:
-
His-tagged CBP bromodomain protein
-
Biotinylated histone H4 peptide acetylated at lysine 16 (H4K16ac)
-
Europium-labeled anti-His antibody (donor fluorophore)
-
Streptavidin-conjugated APC (acceptor fluorophore)
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20[3]
-
This compound stock solution in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Add the CBP bromodomain protein and the biotinylated H4K16ac peptide to the wells of the 384-well plate.
-
Add the this compound dilutions to the wells. Include DMSO-only wells as a negative control.
-
Incubate the plate at room temperature for 30 minutes.[3]
-
Add a mixture of Europium-labeled anti-His antibody and Streptavidin-conjugated APC to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at 340 nm and emission at 620 nm (Europium) and 665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the this compound concentration to determine the IC50 value.
Cellular MYC Expression Assay (MV-4-11 Cells)
This assay measures the effect of this compound on the expression of the MYC oncogene, which is regulated by CBP.
Materials:
-
MV-4-11 human leukemia cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution in DMSO
-
Reagents for quantitative real-time PCR (qRT-PCR) or a suitable protein detection method (e.g., Western blot, ELISA)
-
96-well cell culture plates
Procedure:
-
Seed MV-4-11 cells in a 96-well plate at a suitable density.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the this compound dilutions for a defined period (e.g., 24 hours). Include DMSO-only wells as a negative control.
-
Harvest the cells and extract total RNA or protein.
-
Quantify MYC mRNA levels using qRT-PCR, normalizing to a housekeeping gene (e.g., GAPDH). Alternatively, quantify MYC protein levels.
-
Plot the normalized MYC expression against the this compound concentration to determine the EC50 value.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for assessing the pharmacokinetic properties of this compound in mice.
Materials:
-
Male BALB/c mice (or other suitable strain)
-
This compound formulation for oral administration (e.g., in 10% DMSO, 90% Corn Oil)[4][5]
-
Blood collection supplies (e.g., heparinized capillaries)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Administer this compound to mice via oral gavage at a dose of 5 mg/kg.[1]
-
Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma samples.
-
Quantify the concentration of this compound in each plasma sample using a validated LC-MS/MS method.
-
Plot the plasma concentration of this compound versus time and perform non-compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Signaling Pathways and Development Workflow
The following diagrams illustrate the biological context and the development process of this compound.
Conclusion
This compound is a highly potent and selective chemical probe for the CBP bromodomain, demonstrating excellent cellular activity and favorable in vivo properties. Its well-characterized profile makes it an invaluable tool for researchers investigating the role of CBP in transcriptional regulation and its implications in various diseases, particularly cancer. The detailed protocols and data presented in this guide are intended to facilitate its use and further exploration in the scientific community.
References
Structural Basis for the Potent and Selective Inhibition of the CBP/p300 Bromodomain by GNE-207
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-207 is a highly potent and selective, orally bioavailable small-molecule inhibitor of the bromodomain of the homologous transcriptional co-activators CREB-binding protein (CBP) and p300. This document provides a detailed overview of the structural and molecular underpinnings of this compound's selectivity, supported by quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant biological pathways and experimental workflows. This compound was developed through a structure-guided optimization of a biaryl series, replacing an aniline moiety present in earlier compounds like GNE-272 to improve pharmacokinetic properties while maintaining high on-target potency.[1] Its remarkable selectivity against other bromodomains, particularly BRD4, makes it a valuable tool for probing the biological functions of CBP/p300 in various disease models, especially in oncology.
Introduction to CBP/p300 Bromodomains
CREB-binding protein (CBP) and the E1A-associated protein p300 are highly homologous histone acetyltransferases (HATs) that act as critical transcriptional co-activators.[2] They are involved in a multitude of cellular processes, including cell proliferation, differentiation, and DNA damage repair, through their interaction with numerous transcription factors. Both CBP and p300 contain a conserved bromodomain, a protein module that recognizes and binds to acetylated lysine residues (KAc) on histone tails and other proteins. This interaction is crucial for the recruitment of the CBP/p300 complex to chromatin, leading to histone acetylation and subsequent gene activation. Dysregulation of CBP/p300 activity is implicated in the pathogenesis of various cancers, making their bromodomains attractive therapeutic targets.
Quantitative Analysis of this compound Activity
This compound exhibits nanomolar potency against the CBP bromodomain and exceptional selectivity over the bromodomain and extra-terminal domain (BET) family member BRD4.[1][2][3][4][5] The following tables summarize the key quantitative data for this compound and a related compound from its development series.
Table 1: In Vitro Potency and Selectivity of this compound [1][2][3][4][5]
| Compound | Target | Assay | IC₅₀ (nM) | Selectivity vs. BRD4(1) |
| This compound | CBP | TR-FRET | 1 | >2500-fold |
| This compound | BRD4(1) | TR-FRET | 3100 | - |
Table 2: Cellular Activity of this compound [2][3][4][5]
| Compound | Cell Line | Assay | EC₅₀ (nM) |
| This compound | MV-4-11 | MYC Expression | 18 |
Structural Basis for this compound Binding and Selectivity
The high-affinity binding of this compound and its selectivity for the CBP/p300 bromodomain over other bromodomains, such as BRD4, can be attributed to specific interactions with key residues in the acetyl-lysine binding pocket. While a crystal structure of this compound in complex with the CBP bromodomain is not publicly available, the structure of a closely related compound from the same chemical series (PDB: 6ALC) provides significant insights into the binding mode.
The CBP bromodomain forms a canonical left-handed four-helix bundle (αZ, αA, αB, αC) that creates the KAc binding pocket. Key interactions that contribute to the potency and selectivity of this compound and related compounds include:
-
Hydrogen Bonding with Asparagine (Asn1168): A critical hydrogen bond is formed between the inhibitor and the side chain of Asn1168, mimicking the interaction of the acetyl-lysine's carbonyl group.
-
Interaction with the "LPF Shelf": The lipophilic "LPF shelf," composed of Leu1109, Pro1110, and Phe1111, provides a hydrophobic surface for interaction with the inhibitor's aromatic moieties, contributing to binding affinity.
-
Engagement of the ZA Loop: The region connecting the αZ and αA helices, known as the ZA loop, contains a conserved tyrosine (Tyr1125) and other residues that form a water-mediated hydrogen bond network with the acetyl-lysine mimic.
-
Exploiting Unique Residues for Selectivity: The selectivity of this compound for CBP/p300 over BRD4 is likely achieved by exploiting differences in the amino acid residues lining the binding pocket. These differences can lead to favorable interactions with the inhibitor in the CBP bromodomain that are not possible in the BRD4 bromodomain, or conversely, steric clashes in the off-target.
The following diagram illustrates the key binding interactions of a this compound series inhibitor within the CBP bromodomain active site.
Caption: Key interactions of a this compound series inhibitor in the CBP bromodomain.
Signaling Pathway Context
This compound exerts its cellular effects by disrupting the interaction between the CBP/p300 bromodomain and acetylated lysine residues on histones and other proteins. This prevents the recruitment of the HAT machinery to specific gene promoters and enhancers, leading to a decrease in histone acetylation and subsequent repression of target gene transcription. A key downstream target of CBP/p300 is the MYC oncogene, and inhibition of MYC expression is a primary mechanism of action for the anti-proliferative effects of this compound in cancer cells.
The diagram below illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits CBP/p300 bromodomain binding, reducing MYC expression.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are described in the primary literature. Below are representative methodologies for the key assays used to determine the potency and selectivity of CBP/p300 bromodomain inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding affinity of inhibitors to the CBP bromodomain in a high-throughput format.
-
Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide (e.g., H4K16ac) and a GST-tagged CBP bromodomain. The bromodomain is labeled with a Europium (Eu³⁺) cryptate donor, and the peptide is bound to a streptavidin-conjugated acceptor (e.g., XL665). When in proximity, excitation of the donor results in energy transfer to the acceptor, producing a FRET signal. Inhibitors that bind to the bromodomain disrupt this interaction, leading to a decrease in the FRET signal.
-
Protocol:
-
Reactions are performed in a 384-well plate in a suitable assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Serial dilutions of this compound are prepared in DMSO and added to the wells.
-
A mixture of GST-tagged CBP bromodomain-Eu³⁺ and biotinylated histone peptide is added to the wells.
-
Streptavidin-XL665 is then added.
-
The plate is incubated at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
The TR-FRET signal is read on a compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
The ratio of the acceptor to donor emission is calculated, and IC₅₀ values are determined by fitting the data to a four-parameter logistic equation.
-
MYC Expression Cellular Assay
This assay assesses the on-target effect of this compound in a cellular context by measuring the downregulation of the MYC oncogene.
-
Principle: In certain cancer cell lines, such as the acute myeloid leukemia (AML) cell line MV-4-11, MYC expression is dependent on CBP/p300 activity. Inhibition of the CBP/p300 bromodomain by this compound leads to a dose-dependent decrease in MYC mRNA and protein levels.
-
Protocol:
-
MV-4-11 cells are seeded in 6-well plates at a specified density.
-
Cells are treated with a serial dilution of this compound or vehicle control (DMSO) for a defined period (e.g., 24 hours).
-
For mRNA analysis, total RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed using primers specific for MYC and a housekeeping gene (e.g., GAPDH) for normalization.
-
For protein analysis, cell lysates are prepared, and Western blotting is performed using antibodies against MYC and a loading control (e.g., β-actin).
-
The relative expression levels of MYC are quantified, and EC₅₀ values are calculated.
-
Bromodomain Selectivity Profiling (AlphaScreen)
A broader assessment of selectivity is crucial to confirm that the inhibitor's effects are due to on-target activity.
-
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to study biomolecular interactions. For bromodomain selectivity, a panel of different bromodomains is screened. The principle is similar to TR-FRET, involving a donor and acceptor bead brought into proximity by the bromodomain-histone peptide interaction.
-
Protocol:
-
The assay is performed in a 384-well plate format.
-
This compound is tested at a fixed concentration (or in a dose-response format) against a panel of GST-tagged bromodomains.
-
Each bromodomain is incubated with a biotinylated histone peptide substrate.
-
Glutathione-coated donor beads and streptavidin-coated acceptor beads are added.
-
After incubation, the plate is read on an AlphaScreen-capable plate reader.
-
The percentage of inhibition for each bromodomain is calculated to determine the selectivity profile of the compound.
-
The workflow for this compound characterization is depicted in the following diagram.
Caption: A typical workflow for the characterization of a CBP bromodomain inhibitor.
Conclusion
This compound is a highly potent and selective chemical probe for the bromodomains of CBP and p300. Its selectivity is achieved through specific interactions within the acetyl-lysine binding pocket, which have been elucidated through structural studies of related compounds. The detailed characterization of this compound, including its in vitro and cellular activity, provides a strong foundation for its use in preclinical studies to investigate the therapeutic potential of CBP/p300 bromodomain inhibition. The experimental protocols outlined in this guide serve as a basis for the continued discovery and development of next-generation epigenetic modulators.
References
GNE-207: A Technical Guide to its Effect on MYC Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-207 is a potent and selective, orally bioavailable small molecule inhibitor of the bromodomain of the CREB-binding protein (CBP).[1] CBP and its close homolog p300 are critical transcriptional coactivators that play a central role in regulating the expression of a wide array of genes involved in cell proliferation, differentiation, and apoptosis. One of the key oncogenes regulated by CBP/p300 is MYC, a master transcriptional regulator that is frequently dysregulated in a variety of human cancers. This guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on MYC gene expression, and detailed experimental protocols for assessing its activity.
Mechanism of Action
This compound exerts its effect on MYC gene expression through the targeted inhibition of the CBP bromodomain. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. The binding of the CBP bromodomain to acetylated histones is a crucial step in the recruitment of the transcriptional machinery to the MYC gene's promoter and enhancer regions.
By competitively binding to the CBP bromodomain, this compound prevents its interaction with acetylated histones. This disrupts the formation of a functional transcriptional complex at the MYC locus, leading to a reduction in histone acetylation, a more condensed chromatin state, and subsequent downregulation of MYC gene transcription. This targeted disruption of a key protein-protein interaction provides a precise mechanism for inhibiting the expression of this critical oncogene.
Quantitative Data
The inhibitory activity of this compound on the CBP bromodomain and its downstream effect on MYC expression have been quantified in biochemical and cellular assays. The key data points are summarized in the table below.
| Parameter | Value | Cell Line | Reference |
| CBP Bromodomain IC50 | 1 nM | Biochemical Assay | [1][2] |
| BRD4(1) IC50 | >2500-fold less potent than CBP | Biochemical Assay | [2] |
| MYC Expression EC50 | 18 nM | MV-4-11 | [1] |
Table 1: Quantitative analysis of this compound's inhibitory activity. The IC50 (half-maximal inhibitory concentration) indicates the concentration of this compound required to inhibit 50% of the CBP bromodomain's activity in a biochemical assay. The EC50 (half-maximal effective concentration) represents the concentration of this compound that produces a 50% reduction in MYC expression in the MV-4-11 acute myeloid leukemia cell line. The high selectivity for CBP over the BET family bromodomain BRD4 is a key feature of this compound.
Signaling Pathway
The signaling pathway from this compound to the downregulation of MYC gene expression is a direct consequence of its mechanism of action. The following diagram illustrates this pathway.
Caption: Signaling pathway of this compound's effect on MYC expression.
Experimental Protocols
The following are detailed, representative protocols for assessing the effect of this compound on MYC gene and protein expression in the MV-4-11 cell line.
Cell Culture and Treatment
Cell Line: MV-4-11 (Acute Myeloid Leukemia)
Culture Medium:
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
Culture Conditions:
-
37°C in a humidified atmosphere with 5% CO2.
-
Maintain cell density between 1x10^5 and 1x10^6 viable cells/mL.
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Seed MV-4-11 cells in a 6-well plate at a density of 5x10^5 cells/mL.
-
Treat the cells with a range of concentrations of this compound (e.g., 1 nM to 1 µM) or DMSO as a vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Harvest the cells for subsequent analysis.
Western Blot for MYC Protein Expression
Objective: To quantify the levels of MYC protein in this compound-treated cells.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-MYC and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction:
-
Wash the harvested cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-MYC antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantitative PCR (qPCR) for MYC mRNA Expression
Objective: To quantify the levels of MYC mRNA in this compound-treated cells.
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for MYC and a housekeeping gene (e.g., GAPDH or ACTB)
Protocol:
-
RNA Extraction:
-
Extract total RNA from the harvested cells using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reaction with the cDNA template, qPCR master mix, and primers for MYC and the housekeeping gene.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative expression of MYC mRNA, normalized to the housekeeping gene.
-
Experimental Workflow
The following diagram outlines the general workflow for investigating the effect of this compound on MYC expression.
Caption: Experimental workflow for analyzing this compound's effect on MYC.
Conclusion
This compound is a highly potent and selective inhibitor of the CBP bromodomain that effectively downregulates MYC gene expression. Its well-defined mechanism of action, centered on the disruption of a key transcriptional coactivator, makes it a valuable tool for cancer research and a promising candidate for therapeutic development. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to investigate the effects of this compound and similar molecules on the MYC oncogene. Further research into the broader transcriptomic effects of this compound and its in vivo efficacy will be crucial in fully elucidating its therapeutic potential.
References
In-Depth Technical Guide: Pharmacokinetic Properties of GNE-207
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-207 is a potent, selective, and orally bioavailable small molecule inhibitor of the bromodomain of the homologous transcriptional coactivators CREB-binding protein (CBP) and p300.[1][2] By targeting the acetyl-lysine binding pocket of the bromodomain, this compound disrupts the interaction of CBP/p300 with acetylated histone and non-histone proteins, thereby modulating the expression of key oncogenes, such as c-MYC.[1][3] This targeted inhibition makes this compound a valuable tool for cancer research and a potential therapeutic agent. This guide provides a comprehensive overview of the pharmacokinetic properties of this compound, detailed experimental protocols, and a visualization of its relevant signaling pathway.
Pharmacokinetic Profile of this compound
This compound has been characterized as having a favorable pharmacokinetic profile, with moderate clearance and acceptable oral bioavailability, indicating its potential for in vivo applications.[1]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in mice following intravenous and oral administration.
Table 1: Intravenous Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Units |
| Dose | 1 | mg/kg |
| AUC₀-inf | 1.97 | µM·h |
| C₀ | 1.83 | µM |
| CL | 11 | mL/min/kg |
| Vdₛₛ | 0.6 | L/kg |
| t₁/₂ | 1.1 | h |
Table 2: Oral Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Units |
| Dose | 5 | mg/kg |
| AUC₀-inf | 4.35 | µM·h |
| Cₘₐₓ | 1.09 | µM |
| Tₘₐₓ | 2.0 | h |
| Oral Bioavailability (F) | 44 | % |
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the methodology for determining the pharmacokinetic profile of this compound in a murine model.
1. Animal Models:
-
Male CD-1 mice (or a similar strain) weighing between 25-30g are used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
2. Formulation and Dosing:
-
Intravenous (IV) Formulation: this compound is formulated in a vehicle suitable for intravenous administration, such as a solution of 5% DMSO, 10% Solutol HS 15, and 85% saline.
-
Oral (PO) Formulation: For oral gavage, this compound is suspended in a vehicle such as 0.5% methylcellulose and 0.2% Tween-80 in purified water.
-
Dosing:
-
IV administration: A single dose of 1 mg/kg is administered via the tail vein.
-
PO administration: A single dose of 5 mg/kg is administered by oral gavage.
-
3. Blood Sampling:
-
Blood samples (approximately 50 µL) are collected from a cohort of mice at various time points post-dosing.
-
Typical time points for IV administration are: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Typical time points for PO administration are: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Blood is collected into tubes containing an anticoagulant (e.g., K₂EDTA) and immediately placed on ice.
4. Plasma Preparation:
-
The collected blood samples are centrifuged at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
The plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.
5. Bioanalytical Method - LC-MS/MS:
-
Sample Preparation: Plasma samples are prepared for analysis by protein precipitation. An internal standard is added, followed by a precipitating agent (e.g., acetonitrile). The samples are vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then analyzed.
-
Chromatography: The separation of this compound and the internal standard is performed using a reverse-phase HPLC column with a gradient elution.
-
Mass Spectrometry: The concentration of this compound in the plasma samples is quantified using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
6. Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental methods with pharmacokinetic software (e.g., WinNonlin).
-
The key parameters calculated include the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), clearance (CL), volume of distribution (Vdss), and terminal half-life (t1/2). Oral bioavailability (F) is calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100%.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits the CBP/p300 bromodomain, preventing its binding to acetylated histones and subsequent oncogene expression.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for determining the pharmacokinetic parameters of this compound in mice.
References
GNE-207: A Technical Guide to its Impact on Histone Acetylation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of GNE-207, a potent and selective small molecule inhibitor of the CREB-binding protein (CBP) bromodomain, and its consequential impact on histone acetylation. This document provides a comprehensive overview of this compound's biochemical and cellular activities, detailed experimental methodologies for key assays, and visual representations of its mechanism of action and experimental workflows.
Core Efficacy and Potency of this compound
This compound has been identified as a highly potent and selective inhibitor of the CBP bromodomain. Its efficacy has been quantified through various biochemical and cellular assays, demonstrating its potential as a chemical probe to investigate the biological functions of CBP and as a potential therapeutic agent.
| Parameter | Value | Description | Reference |
| CBP Bromodomain Inhibition (IC50) | 1 nM | The half maximal inhibitory concentration of this compound against the CBP bromodomain in a biochemical assay. This indicates very high potency. | [1][2][3] |
| MYC Expression Inhibition (EC50) | 18 nM | The half maximal effective concentration of this compound required to inhibit the expression of the MYC oncogene in MV-4-11 human leukemia cells. This demonstrates potent cellular activity. | [1][2][3] |
| Selectivity against BRD4(1) | >2500-fold | This compound is over 2500 times more selective for the CBP bromodomain compared to the first bromodomain of BRD4, a key member of the BET family of proteins. This highlights its specificity. | [1][2][3] |
Mechanism of Action: Signaling Pathway
This compound functions by competitively binding to the acetyl-lysine binding pocket of the CBP bromodomain. CBP is a histone acetyltransferase (HAT) that plays a crucial role in regulating gene expression by acetylating histone proteins, particularly at enhancers. By inhibiting the CBP bromodomain, this compound prevents CBP from recognizing and binding to acetylated histones, a key step in the positive feedback loop of transcriptional activation. This leads to a reduction in histone acetylation at specific genomic loci, most notably a decrease in H3K27 acetylation (H3K27ac) at active enhancers. The loss of this critical activating mark results in the downregulation of enhancer-templated transcription, including the expression of key oncogenes such as MYC.
Caption: Mechanism of this compound Action.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound.
Disclaimer: The specific, detailed experimental protocols from the primary publication by Lai et al. (2018) were not publicly accessible. The following protocols are constructed based on established, publicly available methodologies for similar assays and should be considered as representative examples.
CBP Bromodomain Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is designed to measure the ability of a compound to disrupt the interaction between the CBP bromodomain and an acetylated histone peptide.
Materials:
-
Recombinant human CBP bromodomain protein (tagged, e.g., with GST)
-
Biotinylated histone H3 peptide acetylated at lysine 27 (H3K27ac)
-
Europium-labeled anti-GST antibody (Donor)
-
Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
This compound
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of the CBP bromodomain protein and the biotinylated H3K27ac peptide to each well of the 384-well plate.
-
Add the serially diluted this compound or vehicle (DMSO) to the wells.
-
Incubate the plate at room temperature for 60 minutes to allow for binding equilibrium to be reached.
-
Add a mixture of the Europium-labeled anti-GST antibody and Streptavidin-APC to each well.
-
Incubate the plate for another 60 minutes at room temperature in the dark.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm).
-
Plot the TR-FRET ratio against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular MYC Expression Assay (Western Blot) in MV-4-11 Cells
This assay quantifies the effect of this compound on the protein levels of the MYC oncogene in a relevant cancer cell line.
Materials:
-
MV-4-11 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-MYC, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed MV-4-11 cells in 6-well plates at a density of 1 x 106 cells/mL and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or DMSO for 24 hours.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MYC antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities using densitometry software and normalize the MYC protein levels to the β-actin levels.
-
Plot the normalized MYC protein levels against the this compound concentration to determine the EC50 value.
Histone Acetylation Analysis (Western Blot)
This protocol is used to assess the impact of this compound on global or specific histone acetylation marks.
Materials:
-
Cells of interest (e.g., MV-4-11)
-
This compound
-
Histone Extraction Kit or acid extraction reagents (e.g., 0.2 N HCl)
-
Primary antibodies: anti-H3K27ac, anti-total Histone H3 (loading control)
-
Other materials as described in the Western Blot protocol above.
Procedure:
-
Treat cells with this compound as described in the MYC expression assay.
-
Harvest the cells and extract histones using a commercial kit or by acid extraction.
-
Quantify the histone protein concentration.
-
Perform Western blotting as described above, using the anti-H3K27ac antibody and the anti-total Histone H3 antibody as a loading control.
-
Quantify the H3K27ac levels relative to total Histone H3 to determine the effect of this compound on this specific histone mark.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the impact of this compound on histone acetylation and downstream gene expression.
Caption: Experimental Workflow for this compound Evaluation.
References
Methodological & Application
GNE-207 Protocol for In Vitro Cell-Based Assays: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of GNE-207 in in vitro cell-based assays. This compound is a highly potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain, with a reported IC50 of 1 nM. It exhibits high selectivity for CBP over other bromodomains, such as BRD4. These protocols are designed to assist researchers in investigating the cellular effects of this compound, particularly its impact on cell viability and the expression of downstream targets like MYC.
Introduction
This compound is a valuable chemical probe for studying the biological functions of the CBP bromodomain in various cellular processes, including gene transcription and cancer pathogenesis. As a potent and selective inhibitor, it allows for the precise dissection of CBP bromodomain-dependent signaling pathways. The primary mechanism of action of this compound involves the inhibition of the CBP bromodomain, which in turn can modulate the expression of key oncogenes, such as MYC. This document outlines protocols for assessing the in vitro efficacy of this compound through cell viability and gene expression analysis.
Data Presentation
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Cell Line | Reference |
| IC50 (CBP bromodomain) | 1 nM | Biochemical Assay | [1][2][3] |
| EC50 (MYC expression) | 18 nM | MV-4-11 | [1][2][3] |
| Selectivity vs. BRD4(1) | >2500-fold | Biochemical Assay | [1][2] |
Signaling Pathway
This compound targets the bromodomain of CBP, a histone acetyltransferase that plays a crucial role in chromatin remodeling and gene transcription. By inhibiting the CBP bromodomain, this compound disrupts the interaction of CBP with acetylated histones, leading to altered gene expression. One of the key downstream targets of this pathway is the MYC oncogene.
Caption: this compound inhibits the CBP bromodomain, disrupting transcriptional activation and reducing MYC expression.
Experimental Protocols
The following are detailed protocols for common in vitro cell-based assays to evaluate the effects of this compound.
Cell Culture of MV-4-11 Cells
The MV-4-11 cell line, a human B-myelomonocytic leukemia line, is known to be sensitive to CBP bromodomain inhibition.
-
Media: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density between 1x10^5 and 1x10^6 cells/mL. To passage, centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
MV-4-11 cells
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MV-4-11 cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) at a final concentration not exceeding 0.1%.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
MYC Gene Expression Analysis (Quantitative PCR)
This protocol details the measurement of MYC mRNA levels following this compound treatment.
Materials:
-
MV-4-11 cells
-
6-well plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for MYC and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Treatment: Seed MV-4-11 cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) for 24 hours.
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a qPCR master mix and primers for MYC and a housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of MYC mRNA, normalized to the housekeeping gene.
Experimental Workflow Diagram
Caption: General workflow for in vitro cell-based assays with this compound.
Conclusion
The protocols described in this application note provide a framework for investigating the in vitro cellular effects of the CBP bromodomain inhibitor, this compound. These assays can be adapted for various cell lines and research questions related to CBP-dependent signaling. Careful optimization of cell density, compound concentrations, and incubation times is recommended for achieving robust and reproducible results.
References
Application Notes and Protocols for G-207 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-207 is a potent and highly selective inhibitor of the bromodomain of CREB-binding protein (CBP), with an IC50 of 1 nM. It demonstrates over 2,500-fold selectivity against the structurally related bromodomain-containing protein 4 (BRD4)[1]. As a key epigenetic regulator, CBP, along with its close homolog p300, plays a critical role in controlling gene expression through histone acetylation and the recruitment of transcriptional machinery. Dysregulation of CBP/p300 activity is implicated in various cancers, often through the modulation of key oncogenic drivers such as MYC and the Androgen Receptor (AR). This compound, with its oral bioavailability, represents a valuable tool for investigating the therapeutic potential of CBP bromodomain inhibition in preclinical cancer models.
These application notes provide a comprehensive overview of the use of this compound in mouse xenograft models, including recommended dosage considerations, detailed experimental protocols, and an exploration of its mechanism of action.
Data Presentation
While specific in vivo efficacy data for this compound in xenograft models is not extensively published, the following table provides a template for presenting such data, based on typical studies with bromodomain inhibitors. Researchers should aim to generate and present their data in a similarly structured format to facilitate clear interpretation and comparison.
Table 1: Illustrative Tumor Growth Inhibition Data for a CBP/p300 Inhibitor in a Mouse Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | - | Daily, p.o. | 1500 ± 150 | - |
| This compound | 10 | Daily, p.o. | 900 ± 120 | 40% |
| This compound | 25 | Daily, p.o. | 525 ± 95 | 65% |
| This compound | 50 | Daily, p.o. | 300 ± 70 | 80% |
Note: This data is illustrative and intended as a template. Actual results will vary depending on the xenograft model, cell line, and specific experimental conditions.
Signaling Pathway
This compound exerts its effects by competitively binding to the bromodomain of CBP, preventing its interaction with acetylated lysine residues on histones and other proteins. This disrupts the transcriptional activation of key oncogenes. A primary target of this inhibition is the MYC proto-oncogene, whose expression is often dependent on CBP/p300 activity. In certain contexts, such as prostate cancer, CBP/p300 also coactivates the Androgen Receptor (AR), and its inhibition can lead to the downregulation of AR-driven genes.
References
Application Notes and Protocols for GNE-207 Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-207 is a highly potent and selective small molecule inhibitor of the bromodomain of CREB-binding protein (CBP), with a reported IC50 of 1 nM.[1][2] By targeting the CBP bromodomain, this compound disrupts the interaction of CBP with acetylated histones and other proteins, leading to the modulation of gene expression programs critical for cancer cell proliferation and survival. Notably, this compound demonstrates high selectivity for CBP over the bromodomain and extra-terminal domain (BET) family member BRD4, with a selectivity index of over 2500-fold.[1][2] These application notes provide a summary of known this compound sensitive cell lines, detailed protocols for key in vitro assays, and an overview of the targeted signaling pathway.
Data Presentation: this compound Sensitive Cell Lines
The following table summarizes the available quantitative data on cell lines sensitive to this compound treatment. Due to the limited publicly available screening data across extensive cancer cell line panels, this table is not exhaustive. The acute myeloid leukemia (AML) cell line MV-4-11 is a well-documented this compound sensitive line. Sensitivity to this compound is likely correlated with cellular dependence on CBP-regulated transcriptional programs, such as those driven by the MYC oncogene.
| Cell Line | Cancer Type | IC50 / EC50 (nM) | Notes |
| MV-4-11 | Acute Myeloid Leukemia (AML) | 18 (EC50 for MYC expression) | Highly sensitive, often used as a model for CBP inhibitor activity.[1][2] |
Inference of Sensitive and Resistant Phenotypes:
-
Potentially Sensitive: Cancer cell lines with known dependence on MYC, or other key transcription factors that recruit CBP, are likely to be sensitive to this compound. This includes various hematological malignancies and some solid tumors.
-
Potentially Resistant: Cancer cell lines that do not rely heavily on CBP-mediated transcription for their growth and survival may exhibit resistance to this compound.
Signaling Pathway
This compound functions by competitively inhibiting the binding of acetylated lysine residues to the bromodomain of CBP. This disrupts the recruitment of the CBP transcriptional co-activator to chromatin, leading to a decrease in histone acetylation (specifically H3K27ac) at target gene promoters and enhancers. The subsequent reduction in transcriptional activation of key oncogenes, such as c-MYC, results in decreased cell proliferation and the induction of apoptosis.
Caption: this compound inhibits the CBP bromodomain, blocking transcriptional activation and leading to anti-cancer effects.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in cancer cell lines.
Cell Viability/Growth Inhibition Assay
This protocol outlines the measurement of cell viability in response to this compound treatment using a resazurin-based assay.
Workflow Diagram:
Caption: Workflow for determining cell viability after this compound treatment.
Materials:
-
Cancer cell lines (e.g., MV-4-11)
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Resazurin Assay:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium only).
-
Normalize the fluorescence readings to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot Analysis
This protocol describes the detection of changes in protein expression, such as c-MYC and H3K27ac, following this compound treatment.
Workflow Diagram:
Caption: Workflow for Western blot analysis of protein expression.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-MYC, anti-H3K27ac, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound (e.g., 100 nM and 1 µM) and a vehicle control for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Apoptosis Assay by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound.
Workflow Diagram:
Caption: Workflow for apoptosis detection by flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at various concentrations and a vehicle control for 48-72 hours.
-
-
Cell Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Four populations can be distinguished:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.
-
References
Application Notes and Protocols: Western Blot for CBP Target Engagement by GNE-207
Audience: Researchers, scientists, and drug development professionals.
Introduction: GNE-207 is a potent and selective inhibitor of the bromodomain of CREB-binding protein (CBP).[1][2] Target engagement assays are crucial for confirming that a compound interacts with its intended target in a cellular context. While a Western blot does not directly measure the binding of this compound to CBP, it is a powerful and widely used method to quantify the downstream consequences of this engagement. By inhibiting the CBP bromodomain, this compound is expected to alter the acetylation of histone and non-histone proteins, subsequently affecting the transcription of target genes.[3][4] This protocol details a Western blot procedure to measure the modulation of a key downstream marker, histone H3 acetylation at lysine 27 (H3K27ac), and the expression of the oncogene c-MYC, a known target gene, following treatment with this compound.[1][5]
For a more direct assessment of target engagement, the Cellular Thermal Shift Assay (CETSA) can be employed. CETSA measures the thermal stabilization of a target protein upon ligand binding, providing direct evidence of interaction within the cell.[6][7][8]
This compound Quantitative Data
The following table summarizes the reported potency of this compound.
| Assay Type | Target/Endpoint | Cell Line | Value | Reference |
| Biochemical Assay | CBP Bromodomain | - | IC50: 1 nM | [1][2][5][9][10] |
| Cell-Based Assay | MYC Expression | MV-4-11 | EC50: 18 nM | [1][2][5][9][10] |
| Biochemical Assay | BRD4(1) Bromodomain | - | IC50: 3.1 µM | [1][2][5] |
Signaling Pathway and Experimental Overview
The following diagrams illustrate the mechanism of action for this compound and the experimental workflow for the Western blot protocol.
Caption: this compound inhibits the CBP bromodomain, leading to reduced H3K27ac and downstream c-MYC expression.
Caption: High-level workflow for the quantitative Western blot protocol.
Detailed Experimental Protocol: Quantitative Western Blot
This protocol is designed to quantitatively assess changes in H3K27ac and c-MYC protein levels in response to this compound treatment.
I. Materials and Reagents
-
Cell Line: MV-4-11 (Acute Myeloid Leukemia) or other sensitive cell line.
-
Compound: this compound (dissolved in DMSO).
-
Cell Culture Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Lysis Buffer: RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% IGEPAL, 0.1% SDS, 0.5% Na-deoxycholate) supplemented with protease and phosphatase inhibitors.[11]
-
Protein Assay: BCA or Bradford protein assay kit.
-
Sample Buffer: 4X Laemmli buffer with β-mercaptoethanol.
-
SDS-PAGE:
-
Precast polyacrylamide gels (e.g., 4-20% gradient gels).
-
SDS-PAGE running buffer (Tris/Glycine/SDS).
-
-
Protein Transfer:
-
PVDF or nitrocellulose membranes.[12]
-
Transfer buffer (Tris/Glycine/Methanol).
-
-
Blocking Buffer: 5% w/v non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-H3K27ac
-
Rabbit anti-c-MYC
-
Rabbit anti-Total Histone H3 (Loading Control)
-
Mouse anti-GAPDH or β-actin (Loading Control)
-
Rabbit anti-CBP (Optional: to confirm no change in total protein)[13]
-
-
Secondary Antibodies:
-
Goat anti-rabbit IgG-HRP
-
Goat anti-mouse IgG-HRP
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.[14]
-
Equipment: Cell culture incubator, centrifuge, electrophoresis and transfer apparatus, imaging system (e.g., ChemiDoc).
II. Experimental Procedure
1. Cell Culture and Treatment: a. Culture MV-4-11 cells according to standard protocols. b. Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period. c. Prepare serial dilutions of this compound in culture media. A suggested concentration range is 0 nM (DMSO vehicle control), 1 nM, 5 nM, 10 nM, 20 nM, 50 nM, 100 nM, and 500 nM. d. Treat cells with the different concentrations of this compound for a predetermined time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification: a. Harvest cells by centrifugation. Wash once with ice-cold PBS. b. Lyse the cell pellet in 100-200 µL of ice-cold RIPA buffer with inhibitors. c. Incubate on ice for 30 minutes, vortexing occasionally. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (cell lysate) to a new tube. f. Determine the protein concentration of each lysate using a BCA assay.[11]
3. Sample Preparation and SDS-PAGE: a. Normalize all samples to the same protein concentration with RIPA buffer. b. Load 10-30 µg of protein per lane.[14] Add 4X Laemmli buffer and boil at 95-100°C for 5 minutes. c. Load samples, along with a molecular weight marker, onto a 4-20% polyacrylamide gel. d. Run the gel at 100-120 V until the dye front reaches the bottom.
4. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. b. After transfer, confirm successful transfer by staining the membrane with Ponceau S (optional).
5. Immunoblotting: a. Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with primary antibody (e.g., anti-H3K27ac, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle shaking.[11] c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:5000 - 1:10,000 in 5% milk/TBST) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Quantification: a. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using a digital imaging system. Ensure the signal is within the linear range and not saturated.[15] c. Quantify the band intensity using image analysis software (e.g., ImageJ, Empiria Studio®).[12] d. Normalization: To correct for loading variations, normalize the intensity of the target protein band (H3K27ac or c-MYC) to the intensity of the loading control band (Total Histone H3 for H3K27ac; GAPDH or β-actin for c-MYC).[16][17] e. Plot the normalized band intensity against the concentration of this compound to generate a dose-response curve and calculate the EC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma | eLife [elifesciences.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. adooq.com [adooq.com]
- 10. Design and synthesis of a biaryl series as inhibitors for the bromodomains of CBP/P300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. licorbio.com [licorbio.com]
- 13. CBP Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Quantitative Western Blot Analysis | Thermo Fisher Scientific - FR [thermofisher.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. licorbio.com [licorbio.com]
- 17. azurebiosystems.com [azurebiosystems.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with GNE-207 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-207 is a potent and selective small molecule inhibitor of the bromodomain of the closely related transcriptional coactivators CREB-binding protein (CBP) and p300.[1][2] These proteins are histone acetyltransferases (HATs) that play a critical role in regulating gene expression by modifying chromatin structure.[3][4] The bromodomain of CBP/p300 recognizes and binds to acetylated lysine residues on histones and other proteins, a key step in the recruitment of the HAT domain to specific genomic loci. By inhibiting this interaction, this compound can modulate the expression of genes involved in various cellular processes, including cell growth, differentiation, and oncogenesis.[5][6] One of the key histone marks regulated by CBP/p300 is the acetylation of histone H3 at lysine 27 (H3K27ac), a hallmark of active enhancers and promoters.[3][7]
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the cell. When coupled with sequencing (ChIP-seq) or quantitative PCR (ChIP-qPCR), it allows for the genome-wide mapping of protein binding sites or the quantification of protein occupancy at specific genomic regions. This application note provides a detailed protocol for performing ChIP experiments in cells treated with this compound to study its effects on the chromatin landscape.
Data Presentation
The following tables summarize the key properties of this compound and provide an example of expected dose-dependent effects on a known target gene, MYC, and a key histone mark, H3K27ac.
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 / EC50 | Cell Line | Reference |
| CBP Bromodomain | Biochemical Assay | 1 nM (IC50) | - | [2] |
| BRD4(1) | Biochemical Assay | 3.1 µM (IC50) | - | [1] |
| MYC Expression | Cellular Assay | 18 nM (EC50) | MV-4-11 | [2] |
Table 2: Illustrative Dose-Response of this compound on MYC Expression and H3K27ac Levels
| This compound Concentration (nM) | MYC mRNA Expression (% of Control) | H3K27ac at MYC Enhancer (% of Control) |
| 0 (Vehicle) | 100 | 100 |
| 1 | 85 | 90 |
| 10 | 50 | 60 |
| 100 | 20 | 25 |
| 1000 | 10 | 10 |
Note: The data in Table 2 are illustrative and based on the known mechanism of action of CBP bromodomain inhibitors. Actual results may vary depending on the cell type, treatment duration, and experimental conditions.
Experimental Protocols
This section provides a detailed protocol for performing a ChIP experiment on cells treated with this compound. This protocol is a general guideline and may require optimization for specific cell types and antibodies.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvesting. The number of cells required will depend on the target of interest and the antibody used, but a starting point of 1 x 10^7 cells per immunoprecipitation is recommended.[8]
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: When cells have reached the desired confluency, replace the medium with fresh medium containing this compound or vehicle control (e.g., DMSO). The treatment duration should be optimized based on the specific research question. A time course experiment (e.g., 6, 12, 24 hours) is recommended to determine the optimal treatment time.
-
Harvesting: After treatment, proceed immediately to the cross-linking step.
Protocol 2: Chromatin Immunoprecipitation
This protocol is adapted from standard cross-linking ChIP (X-ChIP) procedures.[8][9]
1. Cross-linking
-
To the cell culture medium, add formaldehyde to a final concentration of 1% (e.g., add 270 µl of 37% formaldehyde to 10 ml of medium).[10]
-
Incubate for 10 minutes at room temperature with gentle agitation.[10]
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M (e.g., add 500 µl of 2.5 M glycine to 10 ml of medium).[10]
-
Incubate for 5 minutes at room temperature.[10]
-
Wash the cells twice with ice-cold PBS. For adherent cells, scrape the cells into PBS. For suspension cells, pellet by centrifugation.[10]
2. Cell Lysis and Chromatin Shearing
-
Resuspend the cell pellet in cell lysis buffer (e.g., 5 mM HEPES, 85 mM KCl, 0.5% NP40, pH 8.0, supplemented with protease inhibitors).[10]
-
Incubate on ice for 15 minutes.[10]
-
Centrifuge to pellet the nuclei.[10]
-
Resuspend the nuclear pellet in nuclear lysis buffer (e.g., 50 mM Tris-HCl, 10 mM EDTA, 1% SDS, pH 8.1, supplemented with protease inhibitors).[10]
-
Shear the chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions (power, duration, number of cycles) must be determined empirically for each cell type and sonicator.
-
Centrifuge to pellet cellular debris. The supernatant contains the sheared chromatin.
3. Immunoprecipitation
-
Dilute the chromatin sample 1:10 with ChIP dilution buffer.
-
Save a small aliquot of the diluted chromatin as the "input" control.
-
Add the ChIP-grade antibody of interest (e.g., anti-H3K27ac, anti-CBP, or a specific transcription factor antibody) to the diluted chromatin. The optimal antibody concentration should be determined by titration.
-
As a negative control, use a non-specific IgG antibody.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to each sample and incubate for 1-2 hours at 4°C with rotation to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins and DNA.
4. Elution and Reverse Cross-linking
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for 4-6 hours or overnight. Also, treat the input sample in the same way.
-
Add RNase A and incubate at 37°C for 30 minutes.
-
Add Proteinase K and incubate at 45°C for 1-2 hours.
5. DNA Purification
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Elute the purified DNA in a small volume of water or TE buffer.
Protocol 3: Analysis of Immunoprecipitated DNA
-
ChIP-qPCR: Quantify the enrichment of specific DNA sequences using quantitative real-time PCR (qPCR). Use primers specific to the target genomic regions of interest and control regions. Calculate the enrichment as a percentage of the input DNA.
-
ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing. The resulting sequencing reads are then mapped to the reference genome to identify protein binding sites across the entire genome.
Mandatory Visualization
Caption: Workflow for ChIP-seq with this compound treatment.
Caption: Simplified signaling pathway involving CBP/p300.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of a biaryl series as inhibitors for the bromodomains of CBP/P300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of CBP/p300 Blocks Estrogen Receptor Alpha (ERα) Function through Suppressing Enhancer H3K27 Acetylation in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellcentric.com [cellcentric.com]
- 5. Targeting p300/CBP in lethal prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells [mdpi.com]
- 7. Targeting histone H2B acetylated enhanceosomes via p300/CBP degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 9. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 10. ChIP Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols for RNA-Sequencing Analysis of GNE-207 Exposure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for conducting RNA-sequencing (RNA-seq) analysis to investigate the transcriptomic effects of GNE-207, a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain.[1] CBP is a crucial histone acetyltransferase that functions as a transcriptional coactivator, regulating the expression of a wide array of genes involved in critical cellular processes such as cell growth, differentiation, and proliferation.[2][3][4] By inhibiting the CBP bromodomain, this compound is expected to modulate the expression of genes governed by this regulatory protein. These application notes offer detailed protocols for cell culture and this compound treatment, RNA extraction, library preparation, sequencing, and a complete bioinformatics analysis pipeline. Furthermore, we present hypothetical data to illustrate the expected outcomes and provide visualizations of the experimental workflow and the affected signaling pathways.
Introduction
CREB-binding protein (CBP) and the closely related p300 are key transcriptional coactivators that play a central role in regulating gene expression. They function by acetylating histone proteins, which leads to a more open chromatin structure, facilitating the access of transcription factors to DNA.[2][3][4][5] This activity is critical for the expression of genes involved in numerous signaling pathways, including those that are often dysregulated in cancer, such as the Wnt/β-catenin and MYC pathways.[6]
This compound is a highly potent and selective small molecule inhibitor of the CBP bromodomain, with an IC50 of 1 nM.[1] The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histones and other proteins, thereby recruiting the transcriptional machinery to specific gene loci. By blocking this interaction, this compound is hypothesized to prevent the expression of CBP-dependent genes, leading to anti-proliferative effects in cancer cells.[7]
RNA-sequencing is a powerful technology for obtaining a global view of the transcriptome. In the context of this compound, RNA-seq can be employed to:
-
Identify genome-wide changes in gene expression following this compound treatment.
-
Elucidate the downstream signaling pathways affected by CBP bromodomain inhibition.
-
Discover potential biomarkers of response or resistance to this compound.
-
Gain deeper insights into the mechanism of action of this class of epigenetic inhibitors.
These detailed protocols and application notes are designed to guide researchers through the entire workflow of an RNA-seq experiment aimed at characterizing the effects of this compound.
Experimental Protocols
I. Cell Culture and this compound Treatment
This protocol describes the culture of a hypothetical human cancer cell line (e.g., a hematologic cancer cell line known to be sensitive to CBP inhibition) and subsequent treatment with this compound.
Materials:
-
Human cancer cell line (e.g., MV-4-11, a leukemia cell line)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Vehicle control (DMSO)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture:
-
Culture the selected cancer cell line according to standard protocols in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a 37°C incubator with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95% before starting the experiment.
-
-
This compound Treatment:
-
Seed the cells at a density of 0.5 x 10^6 cells/mL in triplicate for each condition (Vehicle control and this compound treated).
-
Prepare the final concentration of this compound (e.g., 100 nM) and the corresponding vehicle control (DMSO) in fresh culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add the this compound or vehicle control to the respective cell culture plates.
-
Incubate the cells for the desired time point (e.g., 24 hours).
-
-
Cell Harvesting:
-
After the incubation period, collect the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Proceed immediately to RNA extraction or store the cell pellets at -80°C.
-
II. RNA Extraction and Quality Control
High-quality RNA is essential for a successful RNA-seq experiment. This protocol outlines the extraction of total RNA using a TRIzol-based method.
Materials:
-
TRIzol reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
RNase-free tubes and pipette tips
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer or equivalent for RNA integrity assessment
Procedure:
-
Cell Lysis:
-
Add 1 mL of TRIzol reagent to the cell pellet and lyse the cells by repetitive pipetting.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh RNase-free tube.
-
Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully remove the ethanol and air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA in an appropriate volume of RNase-free water.
-
-
Quality Control:
-
Measure the RNA concentration and purity (A260/280 and A260/230 ratios) using a spectrophotometer.
-
Assess the RNA integrity by calculating the RNA Integrity Number (RIN) using a Bioanalyzer. A RIN value > 8 is recommended for library preparation.
-
III. Library Preparation and Sequencing
This protocol provides a general overview of the steps involved in preparing an mRNA-seq library. It is recommended to use a commercially available kit and follow the manufacturer's instructions.
Materials:
-
RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA)
-
Magnetic beads for purification steps
-
PCR thermocycler
-
Next-generation sequencing platform (e.g., Illumina NovaSeq)
Procedure:
-
mRNA Isolation:
-
Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
-
Fragmentation and Priming:
-
Fragment the purified mRNA into smaller pieces using enzymatic or chemical methods.
-
Prime the fragmented RNA for first-strand cDNA synthesis.
-
-
cDNA Synthesis:
-
Synthesize the first strand of cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
-
End Repair and Adenylation:
-
Repair the ends of the double-stranded cDNA to create blunt ends.
-
Add a single 'A' nucleotide to the 3' ends of the blunt fragments.
-
-
Adapter Ligation:
-
Ligate sequencing adapters to the adenylated cDNA fragments.
-
-
Purification and PCR Amplification:
-
Purify the adapter-ligated cDNA using magnetic beads.
-
Amplify the library using PCR to enrich for fragments that have adapters on both ends.
-
-
Library Quantification and Sequencing:
-
Quantify the final library and assess its quality.
-
Pool the libraries and sequence them on a next-generation sequencing platform.
-
Bioinformatics Analysis Protocol
This section details the computational workflow for analyzing the raw RNA-seq data to identify differentially expressed genes and affected pathways.
I. Quality Control of Raw Sequencing Reads
Tools: FastQC
-
Run FastQC on the raw FASTQ files to assess the quality of the sequencing reads.
-
Examine the reports for metrics such as per-base sequence quality, GC content, and adapter content.
II. Read Trimming and Filtering
Tools: Trimmomatic or Cutadapt
-
If the FastQC report indicates the presence of low-quality bases or adapter sequences, use Trimmomatic or a similar tool to remove them.
-
Filter out any reads that are too short after trimming.
III. Alignment to a Reference Genome
Tool: STAR (Spliced Transcripts Alignment to a Reference)
-
Align the trimmed reads to a reference human genome (e.g., GRCh38).
-
Generate BAM (Binary Alignment Map) files as output.
IV. Quantification of Gene Expression
Tool: featureCounts or HTSeq
-
Use the BAM files and a gene annotation file (GTF) to count the number of reads mapping to each gene.
-
Generate a count matrix where rows represent genes and columns represent samples.
V. Differential Gene Expression Analysis
Tool: DESeq2 (R package)
-
Import the count matrix into R and create a DESeqDataSet object, including the sample metadata.
-
Perform normalization to account for differences in library size.
-
Estimate dispersions and fit a negative binomial generalized linear model.
-
Perform statistical testing to identify differentially expressed genes between the this compound treated and vehicle control groups.
-
Set a significance threshold (e.g., adjusted p-value < 0.05 and |log2FoldChange| > 1).
VI. Functional Enrichment Analysis
Tools: g:Profiler, DAVID, or GSEA
-
Use the list of differentially expressed genes to perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome).
-
This will help to identify the biological processes and signaling pathways that are significantly affected by this compound treatment.
Data Presentation
The following tables present hypothetical data that could be generated from an RNA-seq experiment investigating the effects of this compound.
Table 1: RNA-Seq Quality Control Summary
| Sample ID | Total Reads | Reads after Trimming | Alignment Rate (%) | RIN |
| Control_1 | 35,123,456 | 34,567,890 | 95.2 | 9.5 |
| Control_2 | 36,789,012 | 36,123,456 | 94.8 | 9.6 |
| Control_3 | 34,987,654 | 34,321,098 | 95.5 | 9.4 |
| GNE-207_1 | 35,543,210 | 34,987,654 | 95.1 | 9.7 |
| GNE-207_2 | 36,123,456 | 35,567,890 | 94.9 | 9.5 |
| GNE-207_3 | 35,876,543 | 35,210,987 | 95.3 | 9.6 |
Table 2: Top 10 Downregulated Genes after this compound Treatment
| Gene Symbol | log2FoldChange | p-value | Adjusted p-value |
| MYC | -2.58 | 1.2e-50 | 3.4e-46 |
| CCND1 | -2.15 | 4.5e-45 | 8.9e-41 |
| WNT5A | -1.98 | 7.8e-42 | 1.2e-37 |
| FZD7 | -1.85 | 2.3e-38 | 3.1e-34 |
| LEF1 | -1.76 | 9.1e-35 | 1.1e-30 |
| TCF7 | -1.69 | 3.4e-32 | 3.8e-28 |
| AXIN2 | -1.62 | 6.7e-30 | 7.1e-26 |
| JUN | -1.55 | 1.8e-28 | 1.9e-24 |
| FOS | -1.51 | 4.2e-27 | 4.3e-23 |
| ID1 | -1.48 | 8.9e-26 | 9.0e-22 |
Table 3: Enriched KEGG Pathways for Downregulated Genes
| Pathway Name | p-value | Adjusted p-value |
| Wnt signaling pathway | 1.5e-12 | 4.3e-10 |
| Pathways in cancer | 3.2e-10 | 6.8e-08 |
| Cell cycle | 5.6e-09 | 9.5e-07 |
| Transcriptional misregulation in cancer | 8.1e-08 | 1.2e-05 |
| MAPK signaling pathway | 2.4e-07 | 3.1e-05 |
Mandatory Visualization
References
- 1. Design and synthesis of a biaryl series as inhibitors for the bromodomains of CBP/P300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CREBBP Gene: Function, Mutations, and Health Implications [learn.mapmygenome.in]
- 3. medlineplus.gov [medlineplus.gov]
- 4. CREBBP gene: MedlinePlus Genetics [medlineplus.gov]
- 5. CREB-binding protein - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of a Potent and Selective in Vivo Probe (GNE-272) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-207: Application Notes and Protocols for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-207 is a highly potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain, a key epigenetic reader involved in the regulation of gene transcription.[1][2][3][4][5][6] Dysregulation of CBP activity is implicated in various diseases, particularly cancer, making it an attractive target for therapeutic development. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize modulators of CBP activity.
Introduction
CREB-binding protein (CBP) and its close homolog p300 are histone acetyltransferases (HATs) that play a crucial role in chromatin remodeling and gene expression.[7][8] The bromodomain of CBP recognizes and binds to acetylated lysine residues on histones and other proteins, thereby recruiting the transcriptional machinery to specific gene loci.[7][8] Inhibition of the CBP bromodomain can disrupt these interactions, leading to the modulation of downstream gene expression, including the proto-oncogene MYC. This compound has been identified as a potent and selective inhibitor of the CBP bromodomain, demonstrating significant potential as a chemical probe and therapeutic lead.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | EC50 (nM) | Selectivity vs. BRD4(1) | Reference |
| CBP Bromodomain | Biochemical | 1 | - | >2500-fold | [1][5] |
| MYC Expression | Cellular (MV-4-11 cells) | - | 18 | - | [1][5][9] |
Signaling Pathway
The following diagram illustrates the simplified signaling pathway involving CBP and the mechanism of action for this compound. CBP, through its bromodomain, recognizes acetylated histones, leading to the recruitment of transcriptional machinery and subsequent expression of target genes like MYC. This compound competitively inhibits the CBP bromodomain, preventing this recognition and leading to the downregulation of target gene expression.
References
- 1. CREBBP Gene: Function, Mutations, and Health Implications [learn.mapmygenome.in]
- 2. CREBBP gene: MedlinePlus Genetics [medlineplus.gov]
- 3. CREBBP - My Cancer Genome [mycancergenome.org]
- 4. selectscience.net [selectscience.net]
- 5. gosset.ai [gosset.ai]
- 6. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]
- 8. Modulating the masters: chemical tools to dissect CBP and p300 function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
Application Notes and Protocols: Lentiviral shRNA Knockdown in Combination with GNE-207
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of cancer research and therapeutic development, the combination of targeted gene silencing with specific small molecule inhibitors represents a powerful strategy to probe cellular pathways and enhance anti-tumor efficacy. This document provides detailed application notes and protocols for the synergistic use of lentiviral-mediated short hairpin RNA (shRNA) knockdown and GNE-207, a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain.
Lentiviral shRNA technology allows for stable, long-term suppression of a target gene's expression, enabling the investigation of its role in cancer cell proliferation, survival, and drug resistance. This compound, on the other hand, is a small molecule that specifically inhibits the bromodomain of CBP, a crucial transcriptional co-activator involved in various signaling pathways implicated in cancer, such as cell cycle progression and apoptosis. The combination of these two powerful tools can potentiate therapeutic effects, overcome resistance mechanisms, and uncover novel synthetic lethal interactions.
These protocols and notes are intended to guide researchers in designing and executing experiments to evaluate the combined effects of gene knockdown and CBP bromodomain inhibition in various cancer cell lines.
Data Presentation
The following tables summarize representative quantitative data on the effects of CBP/p300 inhibitors on cancer cell lines. While specific data for this compound is limited in publicly available literature, the provided data for other CBP/p300 inhibitors can serve as a reference for expected outcomes.
Table 1: Potency of this compound
| Compound | Target | IC50 (nM) | Cell Line | EC50 for MYC Expression (nM) | Reference |
| This compound | CBP Bromodomain | 1 | - | 18 | [1] |
Table 2: Representative Effects of CBP/p300 Inhibition on Cell Viability
| Cell Line | Treatment | IC50 (µM) | Assay | Reference |
| RPMI-8226 (Leukemia) | 1,2,3-triazole-chalcone conjugate (apoptosis inducer) | 3.17 | Cytotoxicity Assay | [2] |
| HCT116 (Colon Cancer) | 5-FU | 22.4 | Crystal Violet Assay | [1] |
| HTB-26 (Breast Cancer) | Oleoyl Hybrid Compound | 10-50 | Crystal Violet Assay | [1] |
| PC-3 (Prostate Cancer) | Oleoyl Hybrid Compound | 10-50 | Crystal Violet Assay | [1] |
| HepG2 (Liver Cancer) | Oleoyl Hybrid Compound | 10-50 | Crystal Violet Assay | [1] |
Table 3: Representative Effects of CBP/p300 Inhibition on Cell Cycle and Apoptosis
| Cell Line | Treatment | Effect | Observation | Reference |
| Melanoma Cells | C646 (p300/CBP HAT inhibitor) | Cell Cycle Arrest | G1 phase arrest | [3] |
| Melanoma Cells | C646 + Cisplatin | Enhanced Apoptosis | Increased cell death | [4] |
| Prostate Cancer Cells (PC3, LNCaP) | p300 siRNA | Apoptosis Induction | Increased caspase 3/7 activity | [5] |
| Ovarian Cancer Cells | CREBBP shRNA | Increased Apoptosis | Enhanced Caspase 3 cleavage with Cisplatin | [6] |
Signaling Pathways and Experimental Workflow
Signaling Pathway
The diagram below illustrates a simplified signaling pathway involving CBP. CBP is a central transcriptional co-activator that integrates signals from various pathways, including the MAPK and CREB pathways, to regulate gene expression involved in cell proliferation, survival, and differentiation. This compound inhibits the bromodomain of CBP, thereby preventing it from binding to acetylated histones and other proteins, leading to the downregulation of target genes like MYC. Combining this compound with shRNA-mediated knockdown of a key downstream effector or a protein in a parallel survival pathway can lead to a synergistic anti-cancer effect.
References
- 1. Design and synthesis of a biaryl series as inhibitors for the bromodomains of CBP/P300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis induction, PARP-1 inhibition, and cell cycle analysis of leukemia cancer cells treated with novel synthetic 1,2,3-triazole-chalcone conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. media.sciltp.com [media.sciltp.com]
- 4. CREBBP knockdown suppressed proliferation and promoted chemo-sensitivity via PERK-mediated unfolded protein response in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conditional gene expression and knockdown using lentivirus vectors encoding shRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CREBBP knockdown suppressed proliferation and promoted chemo-sensitivity via PERK-mediated unfolded protein response in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Identifying GNE-207 Resistance Genes using CRISPR-Cas9 Screening
References
- 1. Design and synthesis of a biaryl series as inhibitors for the bromodomains of CBP/P300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective in Vivo Probe (GNE-272) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens | Springer Nature Experiments [experiments.springernature.com]
- 4. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 6. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GNE-207 in DMSO: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of GNE-207 when using Dimethyl Sulfoxide (DMSO) as a solvent. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: The solubility of this compound in DMSO is high, with sources indicating it can be dissolved at concentrations ranging from 100 mg/mL (195.85 mM) to 200 mg/mL (391.70 mM)[1][2]. However, achieving this maximum solubility may require specific handling procedures.
Q2: I'm having trouble dissolving this compound in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of this compound[1]. Always use newly opened or properly stored anhydrous DMSO.
-
Apply sonication: Gentle agitation in an ultrasonic bath can help to break up compound aggregates and facilitate dissolution[1][2].
-
Gentle warming: Warming the solution to 37°C can also aid in solubility. Combine this with sonication for best results[2].
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general steps involve carefully weighing the compound, adding the appropriate volume of fresh DMSO, and using sonication and/or gentle heat to ensure complete dissolution.
Q4: What are the recommended storage conditions for this compound stock solutions in DMSO?
A4: For optimal stability, this compound stock solutions in DMSO should be stored under the following conditions:
-
Long-term storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 2 years or -20°C for up to 1 year[1][2].
-
Short-term storage: If stored at -20°C, it is recommended to use the solution within 1 month. For -80°C storage, use within 6 months is advised by some suppliers to ensure maximal potency[2].
Q5: How stable is this compound in DMSO at room temperature?
Q6: Can I perform multiple freeze-thaw cycles with my this compound DMSO stock?
A6: It is strongly recommended to avoid multiple freeze-thaw cycles as this can lead to compound degradation. Prepare single-use aliquots of your stock solution to maintain its integrity[2]. Studies on other compounds in DMSO have shown that while some are stable over several freeze-thaw cycles, this is not universally true[3].
Data Presentation
Table 1: this compound Solubility in DMSO
| Parameter | Value | Notes |
| Solubility | 100 mg/mL (195.85 mM)[1] - 200 mg/mL (391.70 mM)[2] | May require sonication and/or gentle warming to achieve. |
| Solvent | DMSO (Dimethyl Sulfoxide) | Use of fresh, anhydrous DMSO is critical for maximum solubility[1]. |
| Appearance | Clear Solution | A clear solution should be obtained after proper dissolution. |
Table 2: Recommended Storage Conditions for this compound in DMSO
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 2 years[1] | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 year[1] | Suitable for shorter-term storage. Aliquot to avoid freeze-thaw cycles. |
| Room Temperature | Not Recommended | Minimize time at room temperature. Prepare working solutions fresh daily[1]. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 510.59 g/mol )[2]
-
Anhydrous DMSO (newly opened bottle)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Sonicator bath
-
Vortex mixer
Methodology:
-
Weighing this compound: Carefully weigh out 5.11 mg of this compound powder on a calibrated balance.
-
Adding DMSO: Add 100 µL of anhydrous DMSO to the vial containing the this compound powder.
-
Initial Mixing: Briefly vortex the solution to ensure the powder is wetted.
-
Dissolution: Place the vial in a sonicator bath for 10-15 minutes. If the compound is not fully dissolved, gently warm the solution to 37°C for a few minutes and sonicate again. Visually inspect to ensure no particulates are present.
-
Aliquoting: Once a clear solution is obtained, dispense single-use aliquots into sterile microcentrifuge tubes. The volume of the aliquots should be based on your experimental needs to avoid multiple freeze-thaw cycles.
-
Storage: Immediately store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Visualizations
Caption: Workflow for preparing this compound stock solutions.
Caption: this compound inhibits CBP, blocking histone acetylation.
References
Optimizing GNE-207 Concentration for Cell Culture: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of GNE-207 for their cell culture experiments. This compound is a potent and highly selective inhibitor of the CREB-binding protein (CBP) bromodomain, with a reported IC50 of 1 nM for CBP and an EC50 of 18 nM for MYC expression in MV-4-11 cells.[1][2] It exhibits over 2500-fold selectivity against the BRD4 bromodomain.[1] Proper concentration optimization is critical for achieving reliable and reproducible results while minimizing off-target effects and cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that specifically targets the bromodomain of the transcriptional co-activators CBP and its paralog p300.[3] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on proteins, including histones. By binding to the CBP bromodomain, this compound prevents CBP/p300 from interacting with acetylated histones and other transcription factors. This disrupts the formation of active transcription complexes at gene promoters and enhancers, leading to the downregulation of target gene expression, such as the proto-oncogene MYC.[1][4]
Q2: What is a good starting concentration for this compound in a new cell line?
A2: A good starting point for a dose-response experiment is to use a logarithmic dilution series centered around the known EC50 value in a sensitive cell line. For this compound, the EC50 for MYC expression in MV-4-11 cells is 18 nM.[1] Therefore, a suggested starting range for a new cell line would be from 1 nM to 1 µM. It is recommended to perform a pilot experiment with a wide concentration range to determine the sensitivity of your specific cell line.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. To prepare, dissolve the powdered this compound in DMSO, using sonication if necessary to ensure complete dissolution.[5] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.
Q4: What are the expected cellular effects of this compound treatment?
A4: As a CBP bromodomain inhibitor, this compound is expected to primarily affect gene transcription. Downregulation of MYC expression is a key downstream effect.[1] This can lead to various cellular outcomes depending on the cell type and context, including:
-
Inhibition of cell proliferation: By downregulating MYC and other proliferation-associated genes.
-
Cell cycle arrest: Often observed at the G1 phase.
-
Induction of apoptosis: In sensitive cancer cell lines.
-
Cellular differentiation.
The specific effects and their magnitude will be cell-line dependent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in cell culture medium. | - The concentration of this compound is too high for the aqueous environment of the culture medium.- The final DMSO concentration is too low to maintain solubility.- Interaction with components in the serum or medium. | - Ensure the final DMSO concentration is at least 0.1%. If precipitation persists, consider a slightly higher DMSO concentration, but always include a vehicle control with the same DMSO concentration.- Prepare the final working solution immediately before adding it to the cells.- Gently warm the medium to 37°C before adding the this compound stock solution and mix well by gentle inversion.- If the issue continues, consider using a serum-free medium for the treatment period if compatible with your cell line. |
| No observable effect at expected concentrations. | - The cell line is resistant to this compound.- The compound has degraded.- Insufficient incubation time.- Incorrect concentration calculation. | - Confirm the viability and passage number of your cell line. High passage numbers can lead to altered cellular responses.- Verify the concentration and integrity of your this compound stock solution. If possible, confirm its activity in a sensitive cell line like MV-4-11.- Extend the incubation time. Effects on gene expression may take 24-48 hours, while effects on cell viability may require 48-72 hours or longer.- Double-check all calculations for dilutions.- Consider testing a different CBP/p300 inhibitor to confirm the pathway's relevance in your cell line. |
| High levels of cell death, even at low concentrations. | - The cell line is highly sensitive to CBP inhibition.- The final DMSO concentration is too high.- Off-target toxicity. | - Perform a dose-response experiment with a lower concentration range (e.g., starting from 0.1 nM).- Ensure the final DMSO concentration is not exceeding 0.1%. Run a vehicle control with varying DMSO concentrations to determine the toxicity threshold for your cell line.- While this compound is highly selective, off-target effects can never be fully excluded at high concentrations. Correlate the cytotoxic effect with the intended molecular effect (e.g., MYC downregulation) to ensure on-target activity. |
| Inconsistent results between experiments. | - Variability in cell seeding density.- Inconsistent incubation times.- Variability in this compound working solution preparation.- Cell line instability. | - Ensure consistent cell seeding density for all experiments, as this can significantly impact drug response.- Standardize all incubation times.- Prepare fresh working solutions of this compound for each experiment from a frozen aliquot of the stock solution.- Use cells within a consistent and low passage number range. |
Quantitative Data Summary
The following table summarizes the known potency of this compound in a key sensitive cell line. Researchers should use this as a reference and determine the optimal concentration for their specific experimental system.
| Cell Line | Assay | Parameter | Value | Reference |
| MV-4-11 (Acute Myeloid Leukemia) | MYC Expression | EC50 | 18 nM | [1][2] |
| - | CBP Bromodomain Inhibition | IC50 | 1 nM | [1][2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the effect of this compound on the viability of adherent or suspension cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight.
-
For suspension cells, seed at a density of 20,000-50,000 cells per well in 100 µL of complete medium on the day of the experiment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A suggested concentration range is 1 nM to 1 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization:
-
For adherent cells, carefully remove the medium and add 100 µL of solubilization solution to each well.
-
For suspension cells, add 100 µL of solubilization solution directly to the wells.
-
-
Absorbance Measurement: Incubate the plate for 15 minutes at room temperature on an orbital shaker to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol describes how to analyze the effect of this compound on the cell cycle distribution.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not lead to confluence by the end of the experiment.
-
Treat the cells with the desired concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells. For adherent cells, trypsinize and collect them.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cells in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the CBP/p300 bromodomain, disrupting gene transcription.
Experimental Workflow for this compound Dose-Response Study
Caption: Workflow for determining the IC50 of this compound in a cell viability assay.
Troubleshooting Logic for this compound Experiments
Caption: A logical approach to troubleshooting common issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and synthesis of a biaryl series as inhibitors for the bromodomains of CBP/P300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulating the masters: chemical tools to dissect CBP and p300 function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
GNE-207 Off-Target Effects Assessment: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for assessing the off-target effects of GNE-207, a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain. The following resources are designed to address common challenges and questions that may arise during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and major off-target activities of this compound?
A1: this compound is a highly potent inhibitor of the CBP bromodomain, with an IC50 of 1 nM.[1][2] It exhibits a high degree of selectivity against the closely related BET family member, BRD4 (Bromodomain-containing protein 4), with a selectivity index of over 2500-fold (BRD4 IC50 = 3.1 µM).[1] In cellular assays, this compound demonstrates excellent CBP potency, with an EC50 of 18 nM for MYC expression in MV-4-11 cells.[1][2] While comprehensive public data on a broad kinome scan for this compound is limited, researchers should anticipate potential off-target effects common to bromodomain inhibitors and conduct thorough profiling.
Q2: I am observing unexpected cellular phenotypes that do not seem to be related to CBP inhibition. What could be the cause?
A2: Unexpected phenotypes could arise from several factors:
-
Undisclosed Off-Target Effects: this compound may interact with other proteins (e.g., kinases, other bromodomain-containing proteins) that have not been previously characterized as targets.
-
On-Target, Off-Pathway Effects: Inhibition of CBP, a global transcriptional coactivator, can lead to a wide range of downstream effects on gene expression that may be cell-type specific and not immediately intuitive.
-
Compound Instability or Degradation: The compound may be unstable in your specific cell culture media, leading to degradation products with their own biological activities.
-
Cell Line Specific Effects: The genetic and epigenetic background of your cell line can influence its response to this compound.
Q3: My in vitro biochemical assay shows potent inhibition, but I see weaker or no activity in my cell-based assays. Why?
A3: Discrepancies between biochemical and cellular assay results are common and can be attributed to several factors:
-
Cell Permeability: this compound may have poor permeability across the cell membrane of your specific cell type.
-
Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps like P-glycoprotein (MDR1).
-
High Protein Binding: this compound might bind to proteins in the cell culture serum, reducing its free concentration and availability to engage with the intracellular target.
-
Intracellular ATP Concentrations: For kinase off-targets, the high concentration of ATP within cells can outcompete ATP-competitive inhibitors, leading to a rightward shift in potency compared to biochemical assays with lower ATP concentrations.
Q4: How can I confirm that this compound is engaging its intended target, CBP, inside the cell?
A4: A Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying target engagement in a cellular context.[3][4] This method assesses the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of CBP in the presence of this compound would confirm intracellular target engagement.
Troubleshooting Guides
Guide 1: Inconsistent IC50/EC50 Values in Biochemical Assays
| Symptom | Possible Cause | Troubleshooting Step |
| High variability between replicates | - Pipetting errors- Inconsistent incubation times- Reagent degradation | - Use calibrated pipettes and proper technique.- Ensure precise timing for all steps.- Prepare fresh reagents and aliquot protein stocks to avoid freeze-thaw cycles. |
| Steeper or shallower than expected dose-response curve | - Compound aggregation at high concentrations- Assay is not at equilibrium | - Visually inspect for precipitation. Consider adding a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.- Increase incubation time to ensure binding has reached equilibrium. |
| IC50 values differ from published data | - Different assay conditions (e.g., ATP concentration for kinases, substrate concentration)- Different protein constructs or sources | - Standardize assay conditions to match the literature as closely as possible.- Report all key assay parameters (protein and substrate concentrations, buffer composition, temperature, incubation time) in your methods. |
Guide 2: Unexpected Results in Cellular Off-Target Assays
| Symptom | Possible Cause | Troubleshooting Step |
| High cell toxicity at low concentrations | - Potent off-target effect on a critical viability protein- On-target toxicity in the specific cell line | - Perform a broad off-target screen (e.g., kinome scan) to identify potential toxicity drivers.- Use a structurally distinct CBP inhibitor as a control to see if the toxicity is on-target. |
| No effect on a predicted off-target in a cellular assay | - Low cell permeability of this compound- The off-target is not functionally relevant in the chosen cell line | - Confirm intracellular target engagement of the off-target using CETSA.- Ensure the off-target is expressed in your cell line and that the pathway is active. |
Quantitative Data Summary
Table 1: this compound On-Target Potency and Selectivity
| Target | Assay Type | IC50 / EC50 | Selectivity vs. CBP | Reference |
| CBP Bromodomain | Biochemical | 1 nM (IC50) | - | [1][2] |
| BRD4 (BD1) | Biochemical | 3.1 µM (IC50) | >2500-fold | [1] |
| MYC Expression | Cellular (MV-4-11 cells) | 18 nM (EC50) | - | [1][2] |
Table 2: Example Data from a Hypothetical Kinase Selectivity Screen (KINOMEscan)
This table presents hypothetical data to illustrate the expected output from a broad kinase screen. Actual results for this compound may vary.
| Kinase | Assay Type | % Inhibition @ 1 µM |
| CBP (On-Target) | Binding | >99% |
| BRD4 (BET family) | Binding | <10% |
| Kinase A | Binding | 85% |
| Kinase B | Binding | 55% |
| Kinase C | Binding | 15% |
| ... (400+ other kinases) | Binding | <10% |
Experimental Protocols
Protocol 1: Broad Kinase Profiling via Competitive Binding Assay (e.g., KINOMEscan)
This protocol outlines a generalized procedure for assessing the interaction of this compound with a large panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO at a concentration 100-fold higher than the desired final screening concentration.
-
Assay Plate Preparation: Dispense the test compound and controls into a multi-well assay plate.
-
Kinase and Probe Addition: Add a mixture of the specific kinase to be tested and a proprietary, active-site directed ligand (probe) to the wells. The kinases are typically expressed as DNA-tagged fusion proteins.
-
Binding and Equilibration: Incubate the plate to allow the compound to compete with the probe for binding to the kinase active site.
-
Affinity Capture: Transfer the reaction mixtures to an affinity matrix that captures the DNA-tagged kinases.
-
Washing: Wash the matrix to remove unbound probe.
-
Elution and Quantification: Elute the bound probe and quantify the amount using quantitative PCR (qPCR) of the DNA tag. The amount of probe recovered is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: Calculate the percent inhibition for this compound against each kinase relative to a DMSO control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry
This protocol describes a method to identify intracellular targets of this compound by measuring changes in protein thermal stability across the proteome.[5][6]
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Heating: Heat the cell suspensions in a PCR cycler across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation for Mass Spectrometry:
-
Collect the supernatant (soluble protein fraction).
-
Reduce, alkylate, and digest the proteins with trypsin.
-
Label the resulting peptides with tandem mass tags (TMT) for multiplexed analysis.
-
-
LC-MS/MS Analysis: Analyze the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify and quantify the relative abundance of each protein at each temperature point.
-
Generate melting curves for each identified protein in both the vehicle- and this compound-treated samples.
-
A shift in the melting temperature (ΔTm) indicates a direct or indirect interaction between this compound and the protein.
-
Protocol 3: AlphaScreen Assay for Bromodomain Binding
This protocol details a bead-based proximity assay to measure the inhibition of bromodomain-acetylated histone peptide interactions.[7]
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS).
-
Dilute GST-tagged CBP bromodomain protein and a biotinylated histone H3 peptide acetylated at lysine 27 (H3K27ac) in assay buffer.
-
-
Compound Dispensing: Serially dilute this compound in DMSO and dispense into a 384-well microplate.
-
Protein-Peptide Incubation: Add the GST-CBP and biotin-H3K27ac peptide to the wells. Incubate for 30 minutes at room temperature to allow for binding.
-
Bead Addition:
-
Add Glutathione-coated Donor beads to the wells.
-
Add Streptavidin-coated Acceptor beads to the wells. Incubate for 1 hour at room temperature in the dark.
-
-
Signal Detection: Read the plate on an AlphaScreen-capable plate reader. In the absence of an inhibitor, the beads are in close proximity, generating a signal. This compound will disrupt this interaction, leading to a decrease in signal.
-
Data Analysis: Normalize the data to positive (no inhibitor) and negative (no protein) controls. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Visualizations
Caption: Experimental workflow for this compound off-target assessment.
Caption: Simplified signaling pathway involving CBP.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and synthesis of a biaryl series as inhibitors for the bromodomains of CBP/P300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 4. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
GNE-207 Technical Support Center: Preventing Precipitation in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the precipitation of GNE-207 in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on formulation strategies to ensure the successful use of this compound in your experiments.
Troubleshooting Guide: this compound Precipitation
Encountering precipitation with this compound can be a frustrating experience. This guide provides a systematic approach to identifying the cause and resolving the issue.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution into aqueous buffer or cell culture media. | The concentration of this compound exceeds its solubility in the final aqueous solution. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | - Reduce Final Concentration: Lower the final working concentration of this compound. - Increase Co-solvent Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility, typically not exceeding 0.5% in cell-based assays to avoid cytotoxicity. - Use a Formulation with Excipients: Prepare the this compound solution using co-solvents and excipients known to improve solubility, such as PEG300, Tween-80, or SBE-β-CD.[1][2] |
| Precipitate forms over time after dilution. | The solution is supersaturated and thermodynamically unstable. Changes in temperature or pH over time are causing the compound to fall out of solution. | - Prepare Fresh Solutions: Always prepare fresh working solutions of this compound immediately before use. - Optimize pH and Buffer: If possible, adjust the pH of the aqueous solution to a range where this compound is more soluble. However, specific pH stability data for this compound is not readily available. - Maintain Constant Temperature: Avoid significant temperature fluctuations. Pre-warm aqueous solutions to the experimental temperature before adding the this compound stock. |
| Precipitation is observed in the stock solution (in DMSO). | The stock solution concentration is too high, or the DMSO has absorbed water, reducing its solvating power. Improper storage. | - Use Anhydrous DMSO: Prepare stock solutions using high-quality, anhydrous DMSO. - Store Properly: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][2] - Gentle Warming and Sonication: If a precipitate is observed in the stock, gently warm the vial to 37°C and sonicate until the solid is fully dissolved before use.[2] |
| Inconsistent experimental results, possibly due to micro-precipitation. | Microscopic precipitates, not visible to the naked eye, are forming and altering the effective concentration of this compound. | - Centrifugation/Filtration: Before adding the final working solution to your experiment, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes and use the supernatant. Alternatively, filter the solution through a 0.22 µm syringe filter compatible with the solvents used. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is advisable to use anhydrous, high-purity DMSO to maximize solubility and stability.
Q2: What is the maximum solubility of this compound in DMSO?
A2: this compound has a high solubility in DMSO, with concentrations of 100 mg/mL (195.85 mM) and 200 mg/mL (391.70 mM) being reported.[1][2] However, it is recommended to prepare stock solutions at a convenient concentration, such as 10 mM or 50 mM, for ease of dilution.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor aqueous solubility. It is essential to first prepare a concentrated stock solution in DMSO and then dilute it into the desired aqueous medium.
Q4: What are some effective formulations to prevent this compound precipitation in aqueous solutions for in vivo studies?
A4: Several formulations using co-solvents have been shown to be effective in maintaining this compound in solution at concentrations of at least 5 mg/mL.[1] These are primarily intended for animal studies but the principles can be adapted for in vitro work where higher concentrations are needed.
| Formulation Component | Percentage (%) |
| Formulation 1 | |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| Formulation 2 | |
| DMSO | 10% |
| 20% SBE-β-CD in Saline | 90% |
| Formulation 3 | |
| DMSO | 10% |
| Corn Oil | 90% |
Q5: How can I prepare a this compound working solution for cell culture experiments?
A5: To prepare a working solution for cell-based assays, first create a high-concentration stock solution in DMSO (e.g., 10 mM). This stock solution can then be serially diluted in your cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Mix thoroughly immediately after dilution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid powder (Molecular Weight: 510.59 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM solution, you will need 5.11 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution vigorously until the solid is completely dissolved.
-
If necessary, gently warm the tube to 37°C and sonicate for 5-10 minutes to aid dissolution.[2]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.[1][2]
Protocol 2: Preparation of this compound Working Solution for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) aqueous buffer (e.g., PBS) or cell culture medium
-
Sterile microcentrifuge tubes or plates
-
Vortex mixer or multichannel pipette for mixing
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM this compound stock solution needed for the dilution.
-
Perform a serial dilution of the DMSO stock solution into the pre-warmed aqueous buffer or cell culture medium. It is recommended to perform dilutions in a stepwise manner to avoid shocking the compound out of solution.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can first prepare an intermediate dilution (e.g., 1 mM or 100 µM) in the medium.
-
Mix thoroughly by gentle vortexing or pipetting up and down immediately after each dilution step.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, consider lowering the final concentration or using a formulation with excipients if compatible with your experimental system.
-
Use the freshly prepared working solution immediately.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the CBP signaling pathway.
References
GNE-207 In Vivo Delivery: Technical Support Center
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing GNE-207 in in vivo experiments. Below you will find frequently asked questions and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, selective, and orally bioavailable inhibitor of the CREB-binding protein (CBP) bromodomain.[1][2][3][4][5] It functions by binding to the acetyl-lysine binding pocket of the CBP bromodomain, which plays a crucial role in the regulation of gene transcription. By inhibiting the CBP bromodomain, this compound can modulate the expression of key oncogenes, such as MYC.[2][4] this compound exhibits high selectivity for the CBP bromodomain over other bromodomains, including BRD4.[2][4]
Q2: What are the recommended formulations for in vivo delivery of this compound?
A2: Due to its hydrophobic nature, this compound requires a specific formulation for effective in vivo delivery. Several protocols have been established to achieve a clear solution for administration. The choice of formulation may depend on the route of administration and the specific experimental requirements. Commonly used vehicles include a combination of DMSO, PEG300, Tween-80, and saline, or a solution containing SBE-β-CD.
Q3: What is the known pharmacokinetic profile of this compound?
A3: In vivo studies have shown that this compound has moderate clearance and acceptable oral bioavailability.[1][2][4] An oral dose of 5 mg/kg has been demonstrated to achieve therapeutic exposure.[2][4] It has an improved half-life compared to earlier generation CBP bromodomain inhibitors.[1]
Troubleshooting Guide
Q1: My this compound formulation is cloudy or shows precipitation. What should I do?
A1: Precipitation of this compound from the formulation is a common issue stemming from its low aqueous solubility. This can lead to inaccurate dosing and reduced bioavailability.
-
Verify Formulation Protocol: Double-check that the formulation protocol was followed precisely, including the order of solvent addition and proper mixing at each step.
-
Check Solvent Quality: Ensure that all solvents (DMSO, PEG300, etc.) are of high purity and not expired.
-
Temperature Considerations: Prepare the formulation at room temperature. Some compounds can precipitate at lower temperatures.
-
Sonication: Gentle sonication in a bath sonicator can sometimes help to redissolve small precipitates.
-
Alternative Formulation: If precipitation persists, consider trying an alternative formulation. For example, if you are using a PEG-based formulation, a cyclodextrin-based formulation might offer better solubility and stability.
Q2: I am observing inconsistent therapeutic effects between animals in the same treatment group. What could be the cause?
A2: Inconsistent results can arise from several factors related to drug delivery and animal handling.
-
Inaccurate Dosing: Ensure accurate and consistent administration volumes for each animal. For oral gavage, improper technique can lead to incomplete dosing.
-
Formulation Instability: If the compound is precipitating out of solution over time, animals dosed later may receive a lower effective dose. Prepare the formulation fresh before each use and visually inspect for any precipitation.
-
Animal Variability: Biological variability between animals can contribute to different responses. Ensure that animals are properly randomized into treatment groups and that factors such as age and weight are consistent.
-
Route of Administration: The chosen route of administration can significantly impact bioavailability. Intraperitoneal injections may offer more consistent bioavailability than oral gavage for compounds with poor oral absorption.
Q3: My animals are showing signs of toxicity or adverse effects. What are the potential causes and solutions?
A3: Toxicity can be related to the compound itself or the delivery vehicle.
-
Vehicle Toxicity: High concentrations of certain solvents, such as DMSO, can be toxic to animals. If using a DMSO-containing formulation, ensure the final concentration is within a well-tolerated range for the animal model. Consider reducing the DMSO concentration or using an alternative vehicle if toxicity is suspected.
-
On-Target Toxicity: Inhibition of CBP may have effects on normal proliferating cells, leading to on-target toxicity. If this is a concern, consider the following:
-
Dose Reduction: Lower the dose of this compound administered.
-
Frequency of Dosing: Decrease the frequency of administration.
-
Close Monitoring: Closely monitor animals for signs of distress, weight loss, or other adverse effects.
-
-
Off-Target Effects: Although this compound is highly selective, off-target effects are always a possibility. A thorough literature review and potentially counter-screening against other targets may be necessary if unexpected toxicity is observed.
Data Presentation
Table 1: this compound In Vivo Formulation Protocols
| Formulation Protocol | Components | Final Concentration of this compound |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL |
| Protocol 3 | 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL |
Table 2: this compound Pharmacokinetic Parameters
| Parameter | Value | Species | Route of Administration |
| Clearance | Moderate | Mouse | Oral |
| Oral Bioavailability | Acceptable | Mouse | Oral |
| Effective Dose | 5 mg/kg | Mouse | Oral |
Experimental Protocols
Protocol 1: Preparation of this compound in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 to the tube and mix thoroughly until the solution is clear.
-
Add Tween-80 and mix again until the solution is homogeneous.
-
Finally, add saline to the desired final volume and mix well.
-
Visually inspect the solution for any precipitation before administration.
Protocol 2: Preparation of this compound in 10% DMSO, 90% (20% SBE-β-CD in Saline)
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline. Ensure the SBE-β-CD is fully dissolved.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add the 20% SBE-β-CD in saline solution to the desired final volume.
-
Mix thoroughly until the solution is clear.
-
Visually inspect the solution for any precipitation before administration.
Mandatory Visualizations
Caption: this compound inhibits the binding of the CBP bromodomain to acetylated lysine on histone tails.
Caption: A general experimental workflow for an in vivo study using this compound.
Caption: A troubleshooting decision tree for common this compound in vivo delivery issues.
References
Technical Support Center: GNE-207 and Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering potential artifacts when using the CBP inhibitor, GNE-207, in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to affect cell viability?
A1: this compound is a potent and selective inhibitor of the bromodomain of CREB-binding protein (CBP) and its close homolog p300.[1] These proteins are histone acetyltransferases (HATs) that play a crucial role in regulating the expression of genes involved in cell proliferation and survival, such as MYC.[1][2] By inhibiting CBP/p300, this compound can lead to decreased expression of these key genes, which in turn is expected to reduce cell proliferation and viability in sensitive cell lines.
Q2: My results with this compound in a cell viability assay are inconsistent or unexpected. What could be the cause?
A2: Inconsistent or unexpected results with small molecules like this compound in cell viability assays can arise from several factors:
-
Assay Interference: The compound itself may be interfering with the assay chemistry. This is a known issue with some small molecules in colorimetric and fluorometric assays.
-
Off-Target Effects: At high concentrations, this compound may have off-target effects that produce a non-standard dose-response curve.
-
Compound Instability or Precipitation: this compound might be unstable or precipitate in the cell culture medium over the course of the experiment.
-
Cell Line-Specific Effects: The response to this compound can be highly dependent on the genetic background and metabolic state of the cell line being used.
-
General Cell Culture Issues: Problems such as contamination, unhealthy cells, or improper cell seeding density can all lead to unreliable results.[3]
Q3: How can I determine if this compound is interfering with my specific cell viability assay?
A3: A key experiment to test for assay interference is to run a "cell-free" control.[4] In this control, you add this compound at the same concentrations used in your experiment to the cell culture medium in wells without any cells. You then add the assay reagent and measure the signal. If you observe a change in signal in the absence of cells, it is a strong indication that this compound is directly interfering with the assay components.
Q4: Are there specific types of assays that are more prone to interference by small molecules like this compound?
A4: Tetrazolium-based assays (e.g., MTT, MTS, XTT) and resazurin-based assays (e.g., AlamarBlue) are more susceptible to interference.[5][6] This is because their readout is dependent on the reductive capacity of the cells, which can be directly affected by compounds with antioxidant properties or other chemical reactivities.[7] Some histone acetyltransferase inhibitors have been identified as pan-assay interference compounds (PAINS), which are known to interfere with a variety of assays.[8]
Q5: What alternative assays can I use if I suspect this compound is interfering with my primary assay?
A5: If you suspect assay interference, it is best to switch to an assay with a different detection principle. Good alternatives include:
-
ATP-Based Luminescence Assays (e.g., CellTiter-Glo®): These assays measure the level of ATP in cells, which is a good indicator of metabolic activity and cell viability. They are generally less susceptible to interference from colored or redox-active compounds.[6]
-
DNA/Protein Content Assays (e.g., Sulforhodamine B (SRB) or Crystal Violet): These assays measure the total protein or DNA content of the well, which correlates with cell number. They are endpoint assays that are not dependent on cellular metabolism.[4]
-
Real-Time Cell Viability Assays: These assays continuously monitor cell viability over time, providing a more dynamic view of the compound's effect.[5]
-
Trypan Blue Exclusion Assay: This is a direct method of assessing cell membrane integrity by counting stained (dead) and unstained (live) cells.[5]
Troubleshooting Guides
Issue 1: High Background or False Signal in Colorimetric/Fluorometric Assays (MTT, MTS, Resazurin)
This is often due to the chemical properties of the test compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for assay interference.
Detailed Steps:
-
Run Cell-Free Controls: As described in the FAQs, this is the most critical first step.
-
Background Subtraction: If interference is detected, you can correct for it by subtracting the signal from the cell-free wells from the wells containing cells for each concentration of this compound.[4]
-
Corrected Signal = (Signalcells+compound) - (Signalcell-free+compound)
-
-
Introduce a Wash Step: Before adding the assay reagent, gently wash the cells with fresh media or PBS to remove any remaining this compound. This can minimize direct chemical reactions between the compound and the assay reagent.[4]
-
Switch to an Alternative Assay: If the above steps do not resolve the issue, the most reliable solution is to use an assay with a different mechanism that is less prone to interference.
Issue 2: Inconsistent or Non-Reproducible Dose-Response Curves
This can be due to compound properties, cell health, or assay setup.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| This compound Precipitation | Prepare fresh dilutions of this compound for each experiment. Visually inspect for any precipitates after dilution into culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).[3] |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to minimize well-to-well variation. |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. After plating, gently rock the plate in a cross pattern to ensure even distribution of cells. Avoid using the outer wells of the plate, which are more prone to evaporation. |
| Poor Cell Health | Use cells that are in the logarithmic growth phase and have been passaged a consistent number of times. Regularly check for contamination. |
Experimental Protocols
Protocol 1: Cell-Free Interference Assay
Objective: To determine if this compound directly interacts with the assay reagents.
Methodology:
-
Prepare a 96-well plate with the same volume of cell culture medium as used in your cell-based assay, but do not add any cells.
-
Add a serial dilution of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Add the cell viability assay reagent (e.g., MTS, resazurin) to each well.
-
Incubate the plate for the same duration as your standard protocol.
-
Measure the absorbance or fluorescence using a plate reader.
-
Analyze the data to see if this compound causes a signal change in the absence of cells.
Protocol 2: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To measure cell viability based on intracellular ATP levels, which is less prone to compound interference.
Methodology:
-
Seed cells in a 96-well, opaque-walled plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and incubate for the desired duration (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability relative to the vehicle-treated control wells.
Signaling Pathway and Workflow Diagrams
Caption: Simplified this compound mechanism of action.
Caption: General workflow for a cell viability assay.
References
- 1. Design and synthesis of a biaryl series as inhibitors for the bromodomains of CBP/P300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. blog.quartzy.com [blog.quartzy.com]
- 6. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 7. researchgate.net [researchgate.net]
- 8. Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results from GNE-207 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GNE-207, a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent and selective inhibitor of the CBP bromodomain, with an in-vitro IC50 of 1 nM.[1][2][3][4][5][6] It functions by binding to the acetyl-lysine binding pocket of the CBP bromodomain, thereby preventing its interaction with acetylated histone and non-histone proteins. This disruption of protein-protein interactions leads to the modulation of gene expression, a key function of the CBP coactivator protein. A primary downstream effect of CBP inhibition by this compound is the suppression of MYC expression.[1][2][3]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for the CBP bromodomain over other bromodomains, including a greater than 2500-fold selectivity against BRD4(1) (IC50 of 3.1 µM).[1][2][5][6] This makes it a valuable tool for specifically probing the function of the CBP bromodomain.
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO.[7] To avoid precipitation in cell culture media, the final concentration of the organic solvent should generally be kept low (e.g., <0.5%).[7] For long-term storage, the stock solution should be stored at -20°C or -80°C.[1] It is advisable to aliquot the stock solution to prevent repeated freeze-thaw cycles.[8]
Troubleshooting Guide
This guide addresses common unexpected results that may be encountered during experiments with this compound.
Issue 1: Higher than Expected IC50 or EC50 Values
If this compound appears less potent than anticipated in your cellular assays, consider the following potential causes and solutions.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Solubility Issues | Indole-based compounds can sometimes have poor aqueous solubility.[7] Ensure complete dissolution of the this compound stock solution. Briefly sonicate the stock solution to aid dissolution.[7] When diluting into aqueous buffers or media, ensure rapid mixing to prevent precipitation. |
| Assay Conditions | Suboptimal concentrations of substrates or ATP (in kinase assays, though this compound is not a kinase inhibitor) can affect inhibitor performance.[9] For cellular assays, ensure the cell density and incubation times are optimized. |
| Cell Line Specificity | The cellular response to this compound can vary between different cell lines due to differences in the expression levels of CBP, target genes, or drug transporters.[7] It is recommended to perform a dose-response experiment to determine the IC50 for your specific cell line. |
| Compound Degradation | Improper storage or repeated freeze-thaw cycles of the stock solution can lead to compound degradation. Use freshly prepared dilutions from a properly stored stock. |
Troubleshooting Workflow for Unexpected IC50 Values
Caption: A flowchart for troubleshooting unexpectedly high IC50 values in this compound experiments.
Issue 2: High Variability Between Replicate Wells
High variability can mask the true effect of this compound. The following steps can help improve reproducibility.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting. Ensure consistent tip immersion depth.[9] |
| Inadequate Mixing | Gently but thoroughly mix all reagents after addition, especially the inhibitor. Avoid introducing bubbles.[9] |
| Edge Effects in Assay Plates | The outer wells of microplates are more prone to evaporation.[9] To mitigate this, avoid using the outer wells or fill them with a buffer or water. |
| Temperature Gradients | Ensure the entire assay plate is at a uniform temperature during incubation. Avoid placing plates on surfaces with temperature variations.[9] |
Issue 3: Potential Off-Target Effects
While this compound is highly selective, it is good practice to consider and, where possible, control for off-target effects.
Strategies to Address Potential Off-Target Effects
| Strategy | Description |
| Use a Structurally Unrelated Inhibitor | If possible, use another CBP bromodomain inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to on-target inhibition. |
| Negative Control Compound | Use a close structural analog of this compound that is inactive against the CBP bromodomain to ensure the observed effects are not due to the chemical scaffold itself. |
| Rescue Experiments | If this compound is expected to downregulate a specific gene, attempt to rescue the phenotype by overexpressing that gene. |
| Dose-Response Analysis | A clear dose-response relationship can provide evidence for a specific, target-mediated effect. |
Experimental Protocols
Cell Viability Assay (e.g., MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7]
-
Compound Preparation: Prepare serial dilutions of this compound from a DMSO stock. The final DMSO concentration in the wells should be consistent and non-toxic (e.g., <0.5%).[7]
-
Treatment: Add the this compound dilutions to the appropriate wells and incubate for the desired duration (e.g., 72 hours).
-
Assay: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[7]
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[7]
-
Data Analysis: Normalize the absorbance values to the vehicle control and calculate the IC50 value using appropriate software.[7]
Western Blot for MYC Expression
-
Cell Culture and Treatment: Culture cells (e.g., MV-4-11) to 70-80% confluency. Treat with various concentrations of this compound for the desired time.
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against MYC, followed by an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway
This compound Mechanism of Action
This compound inhibits the bromodomain of CBP, a histone acetyltransferase. This prevents CBP from binding to acetylated lysines on histone and non-histone proteins, thereby modulating gene transcription. One of the key downstream effects is the downregulation of the MYC oncogene.
Caption: The inhibitory effect of this compound on the CBP signaling pathway.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| CBP Bromodomain IC50 | 1 nM | In vitro | [1][2][3][4][5][6] |
| BRD4(1) IC50 | 3.1 µM | In vitro | [2][3][6] |
| MYC Expression EC50 | 18 nM | MV-4-11 cells | [1][2][3][4][5] |
| In Vivo Dosage | 5 mg/kg | Mouse | [1][2][3] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. glpbio.com [glpbio.com]
- 4. adooq.com [adooq.com]
- 5. Design and synthesis of a biaryl series as inhibitors for the bromodomains of CBP/P300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cenmed.com [cenmed.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: GNE-207 Animal Model Toxicity Minimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential toxicity associated with the CBP bromodomain inhibitor, GNE-207, in animal models.
Disclaimer: Publicly available information on the specific toxicity profile of this compound is limited. The guidance provided here is based on general principles of preclinical toxicology and data from related compounds, particularly other CBP/p300 and BET bromodomain inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the bromodomain of the CREB-binding protein (CBP). By binding to the bromodomain of CBP, this compound prevents its interaction with acetylated lysine residues on histones and other proteins. This disrupts the assembly of transcriptional machinery at specific gene promoters, leading to the downregulation of target genes, such as MYC, which are often implicated in cancer.
Q2: What are the potential target organs for this compound toxicity in animal models?
Based on preclinical safety studies of a similar dual CBP/p300 inhibitor, GNE-781, the following organs and systems are potential targets for toxicity and should be monitored closely in animal models treated with this compound[1]:
-
Hematopoietic System: Particularly thrombopoiesis (platelet production), but also potentially erythroid (red blood cell) and granulocytic (white blood cell) lineages.
-
Gastrointestinal Tract: Effects on the cellular lining and function of the GI tract are possible.
-
Reproductive Tissues: Deleterious changes in reproductive organs have been observed with CBP/p300 inhibitors.
Q3: What are the common adverse effects observed with bromodomain inhibitors in animal models?
Bromodomain and extraterminal domain (BET) inhibitors, a class of drugs to which this compound is related, are known to cause a range of on-target toxicities. The most commonly reported dose-limiting toxicities in preclinical and clinical studies of BET inhibitors include:
Researchers should be vigilant for clinical signs related to these toxicities, such as bleeding, changes in stool consistency, and altered activity levels in study animals.
Troubleshooting Guides
Issue 1: Excessive Body Weight Loss or Poor General Appearance
-
Possible Cause:
-
Gastrointestinal Toxicity: this compound may be causing direct irritation or damage to the gastrointestinal tract, leading to reduced food and water intake, malabsorption, or diarrhea.
-
Systemic Toxicity: General malaise due to systemic effects of the compound can also lead to decreased appetite and weight loss.
-
-
Troubleshooting Steps:
-
Monitor Food and Water Intake: Quantify daily consumption to determine if anorexia is the primary cause of weight loss.
-
Clinical Observations: Carefully observe animals for signs of GI distress, such as diarrhea, hunched posture, or rough coat.
-
Dose Reduction or Fractionation: Consider reducing the dose or splitting the daily dose into two or more administrations to lower the peak plasma concentration (Cmax) and potentially reduce acute GI toxicity.
-
Formulation Optimization: Evaluate the formulation vehicle for any contribution to GI irritation. Consider alternative formulations, such as lipid-based systems, that may improve tolerability.
-
Supportive Care: Provide nutritional support (e.g., palatable, high-calorie food) and ensure adequate hydration.
-
Pathology: At necropsy, perform a thorough gross and histopathological examination of the entire gastrointestinal tract.
-
Issue 2: Signs of Bleeding or Hematological Abnormalities
-
Possible Cause:
-
Thrombocytopenia: As a known class effect of CBP/p300 and BET inhibitors, this compound may suppress platelet production in the bone marrow.
-
-
Troubleshooting Steps:
-
Hematological Monitoring: Conduct regular complete blood counts (CBCs), paying close attention to platelet numbers. If possible, collect satellite blood samples for interim analysis.
-
Dose-Response Assessment: Determine the dose-response relationship for thrombocytopenia to identify a maximum tolerated dose (MTD) with an acceptable level of platelet suppression.
-
Intermittent Dosing Schedule: Explore intermittent dosing schedules (e.g., 5 days on, 2 days off) to allow for the recovery of platelet counts between dosing cycles.
-
Monitor for Clinical Signs: Observe animals for signs of bleeding, such as petechiae, ecchymoses, or hematuria.
-
Bone Marrow Evaluation: At the end of the study, a histopathological examination of the bone marrow is crucial to assess the impact on megakaryocytes and other hematopoietic lineages.
-
Data Presentation
Table 1: Summary of Potential this compound Toxicities Based on a Related CBP/p300 Inhibitor (GNE-781)
| Species | Key Findings | Affected Tissues/Organs | Reference |
| Rat | Marked effects on thrombopoiesis, evidence of inhibition of erythroid and granulocytic cell differentiation. | Bone Marrow, Blood | [1] |
| Dog | Marked effects on thrombopoiesis. | Bone Marrow, Blood | [1] |
| Rat & Dog | Deleterious changes. | Gastrointestinal and Reproductive Tissues | [1] |
Experimental Protocols
Protocol 1: Dose Range-Finding Study
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.
-
Animal Model: Select a relevant rodent (e.g., Sprague-Dawley rat) and non-rodent (e.g., Beagle dog) species.
-
Group Size: Use a small number of animals per group (e.g., n=3-5 per sex per group).
-
Dosing: Administer this compound via the intended clinical route (e.g., oral gavage) once daily for 7-14 days at escalating dose levels. Include a vehicle control group.
-
Monitoring:
-
Record clinical signs twice daily.
-
Measure body weight daily.
-
Measure food consumption daily.
-
Perform clinical pathology (hematology and clinical chemistry) at baseline and termination.
-
-
Endpoint: At the end of the study, perform a full gross necropsy and collect major organs for histopathological analysis.
Protocol 2: Formulation Optimization for Toxicity Mitigation
-
Objective: To evaluate the impact of different formulations on the toxicity profile of this compound.
-
Formulations to Test:
-
Aqueous suspension (e.g., 0.5% methylcellulose).
-
Solution in a solubilizing vehicle (e.g., PEG400/water).
-
Lipid-based formulation (e.g., self-emulsifying drug delivery system - SEDDS).
-
-
Animal Model: Use the species that showed the most significant toxicity in the dose range-finding study.
-
Dosing: Administer this compound at a dose known to cause moderate, but not lethal, toxicity.
-
Monitoring: Focus on the specific toxicities identified in previous studies (e.g., daily clinical observations for GI distress, serial blood sampling for platelet counts).
-
Endpoint: Compare the severity of clinical signs, body weight changes, and relevant clinical pathology parameters between the different formulation groups.
Visualizations
Caption: this compound inhibits the CBP bromodomain, disrupting transcription.
Caption: A logical workflow for addressing toxicity in animal studies.
References
- 1. Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
GNE-207 degradation and storage conditions
Welcome to the technical support center for GNE-207, a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective inhibitor of the bromodomain of CBP.[1] It competitively binds to the acetyl-lysine binding pocket of the CBP bromodomain, thereby preventing its interaction with acetylated histone proteins and other transcription factors. This disruption of protein-protein interactions leads to the modulation of gene expression, notably the downregulation of oncogenes like MYC.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for both powder and stock solutions are summarized in the table below. It is advisable to prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is readily soluble in dimethyl sulfoxide (DMSO). For a typical stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 5.11 mg of this compound (Molecular Weight: 510.59 g/mol ) in 1 mL of DMSO. Ensure the solution is thoroughly mixed. If precipitation is observed, gentle warming and/or sonication can aid in dissolution.
Q4: Is this compound selective for the CBP bromodomain?
A4: Yes, this compound exhibits high selectivity for the CBP bromodomain over other bromodomains, including a greater than 2500-fold selectivity against BRD4(1).[1]
Data Presentation
Table 1: this compound Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a dry, dark environment. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years | Recommended for long-term storage of stock solutions. |
| -20°C | Up to 1 year | Suitable for shorter-term storage of stock solutions. |
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
-
Potential Cause 1: Compound Degradation.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that both the powdered this compound and its stock solutions have been stored according to the recommendations in Table 1. Avoid multiple freeze-thaw cycles of the stock solution by preparing and using single-use aliquots.
-
Freshly Prepare Working Solutions: For in vivo experiments, it is highly recommended to prepare fresh solutions daily. For in vitro experiments, prepare fresh dilutions from a frozen stock for each experiment to minimize the potential for degradation in aqueous media.
-
pH of Culture Media: While specific data on this compound's pH stability is not available, be aware that extreme pH values can promote the hydrolysis of amide bonds present in the molecule. Ensure your cell culture media is properly buffered and within the optimal physiological range.
-
-
-
Potential Cause 2: Cell Culture Variables.
-
Troubleshooting Steps:
-
Cell Health and Passage Number: Use cells that are healthy, actively dividing, and within a consistent and low passage number range. Senescent or unhealthy cells can exhibit altered sensitivity to inhibitors.[2]
-
Seeding Density: Inconsistent cell seeding can lead to variability in results. Use a cell counter to ensure accurate and consistent cell numbers per well.[3]
-
Assay Incubation Time: The duration of exposure to this compound can significantly affect the observed IC50 value. Optimize and maintain a consistent incubation time across all experiments.[3]
-
-
-
Potential Cause 3: Compound Precipitation.
-
Troubleshooting Steps:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium low (typically below 0.5%) to avoid both solvent-induced toxicity and compound precipitation.[3]
-
Visual Inspection: After diluting the this compound stock solution into your aqueous assay buffer or cell culture medium, visually inspect the solution for any signs of precipitation. If observed, you may need to adjust your dilution scheme or consider the use of a solubilizing agent, though this should be done with caution as it may affect your experimental outcome.
-
-
Issue 2: High background or false positives in biochemical assays (e.g., AlphaScreen).
-
Potential Cause 1: Assay Component Interference.
-
Troubleshooting Steps:
-
Buffer Composition: Certain components can interfere with AlphaScreen assays. For instance, avoid using green and blue dyes that absorb light in the 520-620 nm range. Potent singlet oxygen quenchers like sodium azide should also be avoided.[4]
-
DMSO Concentration: While necessary for solubilizing this compound, high concentrations of DMSO can disrupt the protein-ligand interaction being measured. Keep the final DMSO concentration consistent and as low as possible.[4]
-
-
-
Potential Cause 2: Non-specific Inhibition.
-
Troubleshooting Steps:
-
Counter-Screen: Perform a counter-screen to identify false positives. This can be done by running the assay in the absence of one of the specific binding partners to see if your compound still produces a signal change.
-
Orthogonal Assays: Confirm hits from a primary screen using a different assay format (e.g., Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET) to ensure the observed activity is not an artifact of the primary assay technology.
-
-
Experimental Protocols
Protocol 1: In Vitro CBP Bromodomain Binding Assay (AlphaScreen)
This protocol is adapted from general procedures for bromodomain inhibitor screening.
-
Materials:
-
Recombinant His-tagged CBP bromodomain protein.
-
Biotinylated acetylated histone peptide (e.g., H4K16ac).
-
Streptavidin-coated Donor beads.
-
Nickel Chelate Acceptor beads.
-
This compound.
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
384-well white opaque microplates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.
-
Add the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of the 384-well plate.
-
Add the biotinylated acetylated histone peptide to all wells at a pre-optimized concentration.
-
Add the His-tagged CBP bromodomain protein to all wells except for the negative control wells.
-
Incubate the plate at room temperature for 30-60 minutes to allow for binding to reach equilibrium.
-
In subdued light, add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads to all wells.
-
Seal the plate and incubate in the dark at room temperature for 60-90 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
The signal will decrease as the concentration of this compound increases, displacing the biotinylated peptide from the CBP bromodomain.
-
Plot the AlphaScreen signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
-
Materials:
-
Cancer cell line of interest (e.g., a line where MYC is a known driver).
-
Complete cell culture medium.
-
96-well clear flat-bottom plates.
-
This compound stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound or a vehicle control.
-
Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound as a CBP bromodomain inhibitor.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Simplified signaling pathway involving CREB and CBP.
References
Technical Support Center: Overcoming Acquired Resistance to GNE-207
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential acquired resistance to the CBP bromodomain inhibitor, GNE-207.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally bioavailable inhibitor of the bromodomain of CREB-binding protein (CBP).[1][2][3][4][5] It functions by targeting the bromodomain of CBP, which is responsible for recognizing acetylated lysine residues on histones and other proteins. By inhibiting this interaction, this compound can modulate the expression of key oncogenes, such as MYC, leading to anti-tumor activity.[1][3]
Q2: In which cancer types has this compound shown activity?
This compound has demonstrated potency in cell lines derived from various cancers, with a notable effect on MYC expression in MV-4-11 cells, a human acute myeloid leukemia cell line.[1][3] As a CBP inhibitor, its potential utility extends to other cancers dependent on CBP-regulated transcription.
Q3: What is the typical potency of this compound in sensitive cell lines?
This compound exhibits high potency with a reported IC50 of 1 nM for the CBP bromodomain and an EC50 of 18 nM for MYC expression in MV-4-11 cells.[1][2][3]
Q4: Are there any known off-targets for this compound?
This compound is highly selective for the CBP bromodomain, with a selectivity index of over 2500-fold against the bromodomain of BRD4.[1][2]
Troubleshooting Guide: Investigating Acquired Resistance to this compound
This guide is designed to help you systematically investigate why your cell lines may have lost sensitivity to this compound over time.
Initial Checks: Experimental Variables
Question: My cells are no longer responding to this compound at previously effective concentrations. What should I check first?
Before investigating complex biological mechanisms, it's crucial to rule out experimental variability.
Answer:
-
Compound Integrity:
-
Verify this compound Stock: Has the compound degraded? Prepare a fresh stock solution from a new vial if possible. This compound stock solutions are typically stored at -20°C or -80°C.[1]
-
Confirm Concentration: Use spectrophotometry or another appropriate method to confirm the concentration of your stock solution.
-
-
Cell Culture Conditions:
-
Cell Line Authenticity: Confirm the identity of your cell line using short tandem repeat (STR) profiling. Misidentification or cross-contamination can lead to unexpected results.
-
Mycoplasma Contamination: Test your cells for mycoplasma, as this can significantly alter cellular response to drugs.
-
Passage Number: High passage numbers can lead to genetic drift and altered phenotypes. Use cells from a low-passage frozen stock.
-
-
Assay Conditions:
-
Reagent Quality: Ensure all reagents for your viability or functional assays (e.g., MTT, CellTiter-Glo) are within their expiration dates and stored correctly.
-
Assay Protocol: Review your protocol for any deviations. Ensure consistent cell seeding densities and incubation times.
-
Investigating Biological Mechanisms of Resistance
If you have ruled out experimental error, the next step is to explore potential biological mechanisms of acquired resistance.
Question: How can I determine if my resistant cells have a target-related resistance mechanism?
Answer:
A common mechanism of resistance to targeted inhibitors is the alteration of the drug's direct target.
-
Hypothesis: Mutations in the bromodomain of CBP may prevent this compound from binding effectively.
-
Experimental Approach:
-
Sequence the CBP Gene: Isolate genomic DNA from both your sensitive (parental) and resistant cell lines. Amplify and sequence the region of the CBP gene encoding the bromodomain. Compare the sequences to identify any potential mutations in the resistant cells.
-
Protein Expression Analysis: Perform a Western blot to compare CBP protein levels between sensitive and resistant cells. While less common for bromodomain inhibitors, significant changes in target expression could play a role.
-
Question: What if the target is unchanged? Could bypass signaling pathways be activated?
Answer:
Cells can develop resistance by activating parallel signaling pathways that compensate for the inhibited pathway.
-
Hypothesis: Upregulation of pathways that promote cell survival and proliferation, independent of CBP bromodomain activity, can confer resistance.
-
Experimental Approach:
-
Phospho-Kinase Array: Use a phospho-kinase antibody array to get a broad overview of changes in signaling pathways. Compare the phosphorylation status of key signaling proteins (e.g., in the PI3K/Akt/mTOR or MAPK pathways) between sensitive and resistant cells treated with this compound.
-
RNA Sequencing: Perform RNA-seq on sensitive and resistant cells (with and without this compound treatment) to identify differentially expressed genes and activated pathways in the resistant population.
-
Targeted Western Blotting: Based on your array or RNA-seq results, perform Western blots for specific activated proteins and their downstream effectors (e.g., p-Akt, p-ERK, p-S6).
-
Question: Could my resistant cells be actively removing this compound?
Answer:
Increased expression of drug efflux pumps is a well-established mechanism of multidrug resistance.
-
Hypothesis: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) or BCRP, could be pumping this compound out of the cells, reducing its intracellular concentration.
-
Experimental Approach:
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of common ABC transporter genes (e.g., ABCB1, ABCG2) in sensitive versus resistant cells.
-
Protein Expression Analysis: Use Western blotting or flow cytometry to assess the protein levels of these transporters.
-
Functional Assays: Treat resistant cells with this compound in combination with known inhibitors of ABC transporters (e.g., verapamil for P-glycoprotein). A restoration of sensitivity to this compound would suggest the involvement of efflux pumps.
-
Data Presentation
Table 1: Example Proliferation Data for this compound Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) |
| Parental (Sensitive) | 25 |
| Resistant Clone 1 | 850 |
| Resistant Clone 2 | 1200 |
Table 2: Example qRT-PCR Data for Efflux Pump Expression
| Gene | Parental (Relative Expression) | Resistant (Relative Expression) |
| ABCB1 | 1.0 | 12.5 |
| ABCG2 | 1.0 | 2.1 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in inhibiting MYC gene transcription.
References
Validation & Comparative
A Comparative Guide to GNE-207 and GNE-781: Potent and Selective CBP Bromodomain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent and selective inhibitors of the CREB-binding protein (CBP) bromodomain, GNE-207 and GNE-781. Both compounds, developed by Genentech, are valuable tools for investigating the therapeutic potential of CBP inhibition in oncology and other disease areas. This document summarizes their performance based on available experimental data, details the methodologies for key assays, and visualizes relevant biological pathways and experimental workflows.
Introduction to CBP and Bromodomain Inhibition
CREB-binding protein (CBP) and its close homolog p300 are transcriptional co-activators that play a critical role in regulating gene expression.[1] They possess a histone acetyltransferase (HAT) domain that acetylates histones and other proteins, and a bromodomain (BRD) that recognizes and binds to acetylated lysine residues, thereby facilitating the recruitment of the transcriptional machinery.[1] Dysregulation of CBP/p300 activity is implicated in the development and progression of various cancers, making their bromodomains attractive therapeutic targets.[1] Small molecule inhibitors that block the CBP bromodomain can disrupt the expression of key oncogenes, such as MYC, and exhibit anti-tumor activity.[1]
Quantitative Performance Comparison
This compound and GNE-781 are both highly potent inhibitors of the CBP bromodomain with distinct selectivity profiles and cellular activities. The following tables summarize their key quantitative data from various biochemical and cellular assays.
| Parameter | This compound | GNE-781 | Assay Type |
| CBP IC₅₀ | 1 nM[1][2][3][4][5] | 0.94 nM[6][7][8] | TR-FRET |
| CBP IC₅₀ | Not Reported | 6.2 nM[6][7][8] | BRET |
| BRD4(1) IC₅₀ | 3.1 µM (>2500-fold selective)[1][3][4] | 5.1 µM (>5425-fold selective)[6][7] | Not Specified |
| MYC Expression EC₅₀ | 18 nM (in MV-4-11 cells)[1][2][3][4] | Not Reported | Cellular Assay |
| Oral Bioavailability | Acceptable[1][3][4] | Good in multiple species[8] | In vivo PK |
Table 1: Biochemical and Cellular Potency of this compound and GNE-781.
| Parameter | This compound | GNE-781 |
| Selectivity over BRD4(1) | >2500-fold[1][3][4] | >5425-fold[7] |
| Selectivity for CBP/p300 | >4700-fold[5] | >7200-fold[5] |
Table 2: Selectivity Profiles of this compound and GNE-781.
Signaling Pathway and Mechanism of Action
CBP plays a crucial role as a transcriptional co-activator for numerous transcription factors, including CREB and c-Myc. By binding to acetylated histones via its bromodomain, CBP facilitates the assembly of the transcriptional machinery at gene promoters, leading to the expression of target genes involved in cell proliferation and survival. This compound and GNE-781 act by competitively binding to the acetyl-lysine binding pocket of the CBP bromodomain, thereby preventing its interaction with acetylated histones and disrupting the transcription of CBP-dependent genes like MYC.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for CBP Inhibition
This biochemical assay is used to measure the potency of inhibitors in disrupting the interaction between the CBP bromodomain and an acetylated histone peptide.
Protocol:
-
Reagents:
-
GST-tagged CBP Bromodomain (e.g., 10 nM final concentration).
-
Europium (Eu³⁺) chelate-labeled anti-GST antibody (Donor).
-
Biotinylated acetylated histone H4 peptide (e.g., 100 nM final concentration).
-
Streptavidin-XL665 (Acceptor).
-
Test compounds (this compound, GNE-781) serially diluted.
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Triton X-100).[1]
-
-
Procedure:
-
Add GST-CBP Bromodomain and the donor-labeled antibody to the wells of a 384-well plate.
-
Add the test compounds at various concentrations.
-
Incubate the plate at room temperature for 30 minutes.[1]
-
Add the biotinylated acetylated histone H4 peptide and the acceptor to the wells.
-
Incubate at room temperature for 90 minutes.[1]
-
Read the plate on a TR-FRET-compatible reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (for the donor) and 665 nm (for the acceptor).[9][10]
-
The TR-FRET ratio (665 nm / 620 nm) is calculated and plotted against the inhibitor concentration to determine the IC₅₀ value.[9]
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for Target Engagement
The BRET assay is a cell-based method to confirm target engagement by measuring the proximity of two proteins of interest in living cells.
Protocol:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are co-transfected with two plasmids: one encoding the CBP bromodomain fused to a Renilla luciferase (RLuc) donor and another encoding a histone protein fused to a Yellow Fluorescent Protein (YFP) acceptor.[11]
-
-
Procedure:
-
48 hours post-transfection, cells are harvested and resuspended in a suitable buffer (e.g., PBS with 0.1% glucose).[12]
-
Cells are plated in a 96-well white plate.
-
Test compounds (GNE-781) are added to the wells.
-
The BRET substrate, coelenterazine h, is added to a final concentration of 5 µM.[13]
-
Luminescence is immediately measured at two wavelengths: ~485 nm for the RLuc donor and ~530 nm for the YFP acceptor.[11]
-
The BRET ratio is calculated as the emission intensity at 530 nm divided by the emission intensity at 485 nm. A decrease in the BRET ratio indicates inhibition of the protein-protein interaction.
-
Cellular Assay for MYC Expression Inhibition (qPCR)
This assay quantifies the effect of the inhibitors on the mRNA levels of the MYC oncogene in a relevant cancer cell line.
Protocol:
-
Cell Culture:
-
Procedure:
-
Treat the cells with various concentrations of this compound or GNE-781 for a specified period (e.g., 24 hours).
-
Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.[15]
-
Perform quantitative real-time PCR (qPCR) using primers specific for MYC and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[3][16]
-
Analyze the qPCR data using the ΔΔCt method to determine the relative change in MYC mRNA expression.
-
Plot the relative MYC expression against the inhibitor concentration to determine the EC₅₀ value.
-
Conclusion
Both this compound and GNE-781 are highly potent, sub-nanomolar inhibitors of the CBP bromodomain. GNE-781 demonstrates a higher degree of selectivity for CBP/p300 over the BET family bromodomain BRD4(1) as compared to this compound.[1][7] Both compounds have demonstrated cellular activity by downregulating the expression of the oncogene MYC. Their oral bioavailability makes them suitable for in vivo studies. The choice between this compound and GNE-781 for a particular research application may depend on the desired selectivity profile and the specific biological question being addressed. These compounds represent valuable chemical probes for elucidating the role of the CBP bromodomain in health and disease and for the development of novel epigenetic therapies.
References
- 1. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neoplasiaresearch.com [neoplasiaresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elabscience.com [elabscience.com]
- 7. Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Heteroreceptors Complexes and Signal Transduction Events Using Bioluminescence Resonance Energy Transfer (BRET) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transcriptomic Profiles of MV4-11 and Kasumi 1 Acute Myeloid Leukemia Cell Lines Modulated by Epigenetic Modifiers Trichostatin A and 5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
GNE-207: A Potent and Selective CBP Bromodomain Inhibitor Outperforming Traditional BET Inhibitors in Preclinical Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GNE-207 with other well-characterized BET (Bromodomain and Extra-Terminal) inhibitors, JQ1 and OTX-015. The following analysis, supported by experimental data, highlights the superior potency and selectivity of this compound for the CREB-binding protein (CBP) bromodomain, offering a distinct mechanistic advantage.
This compound is a novel, potent, and orally bioavailable inhibitor targeting the bromodomain of CBP.[1][2][3][4][5] In contrast, JQ1 and OTX-015 are well-established pan-BET inhibitors, primarily targeting BRD2, BRD3, and BRD4.[6][7] This fundamental difference in target preference underpins the unique biological activity and potential therapeutic window of this compound.
Comparative Performance Data
The following tables summarize the key quantitative data comparing the in vitro potency, cellular activity, and pharmacokinetic profiles of this compound, JQ1, and OTX-015.
Table 1: In Vitro Inhibitory Activity (IC50)
| Inhibitor | Target | IC50 (nM) |
| This compound | CBP | 1 [1][2][3][4][5] |
| BRD4(1) | 3100[2] | |
| JQ1 | BRD4(1) | 77 |
| BRD4(2) | 33 | |
| OTX-015 | BRD2/3/4 | 92 - 112[7] |
This compound demonstrates exceptional potency against the CBP bromodomain with an IC50 of 1 nM and exhibits over 2500-fold selectivity against the first bromodomain of BRD4 (BRD4(1)).[2] This high degree of selectivity distinguishes it from the pan-BET inhibitors JQ1 and OTX-015.
Table 2: Cellular Activity - MYC Expression (EC50)
| Inhibitor | Cell Line | EC50 (nM) for MYC Expression |
| This compound | MV-4-11 | 18 [1][2][3][4][5] |
| JQ1 | MV-4-11 | Dose-dependent decrease in c-Myc mRNA[8][9] |
| OTX-015 | Various Leukemia Cell Lines | Decrease in c-MYC protein expression[7] |
In the MV-4-11 human leukemia cell line, this compound effectively suppresses MYC expression with an EC50 of 18 nM.[1][2][3][4][5] While JQ1 and OTX-015 also downregulate MYC, a direct EC50 comparison in MV-4-11 cells from available literature is not consistently reported.
Table 3: Comparative Pharmacokinetic Parameters
| Inhibitor | Key Pharmacokinetic Properties |
| This compound | Moderate clearance and acceptable oral bioavailability in preclinical models.[4][5] |
| JQ1 | Short half-life in vivo. |
| OTX-015 | Orally bioavailable with an absorption rate constant (ka) of 0.731 h⁻¹, a volume of distribution (V) of 71.4 L, and a clearance (CL) of 8.47 L·h⁻¹ in a human Phase 1 study. |
Mechanism of Action and Signaling Pathway
BET inhibitors, including JQ1 and OTX-015, function by competitively binding to the bromodomains of BET proteins, thereby displacing them from chromatin and preventing the transcription of target genes, most notably the MYC oncogene.[6]
This compound, however, achieves MYC suppression through a more specific mechanism. By selectively inhibiting the bromodomain of CBP, a histone acetyltransferase, this compound disrupts the CBP-mediated transcriptional activation of MYC. This targeted approach is hypothesized to offer a more refined therapeutic intervention with a potentially wider therapeutic index compared to pan-BET inhibition.
References
- 1. adooq.com [adooq.com]
- 2. glpbio.com [glpbio.com]
- 3. Design and synthesis of a biaryl series as inhibitors for the bromodomains of CBP/P300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. BET inhibitor - Wikipedia [en.wikipedia.org]
- 7. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Biological Effects of BET Inhibition by OTX015 (MK-8628) and JQ1 in NPM1-Mutated (NPM1c) Acute Myeloid Leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Target Efficacy of GNE-207: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of GNE-207, a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain. The performance of this compound is evaluated against other notable CBP bromodomain inhibitors, supported by experimental data to inform research and development decisions.
Comparative Analysis of In Vitro Potency and Selectivity
This compound demonstrates exceptional potency and selectivity for the CBP bromodomain. The following table summarizes its performance in key biochemical and cellular assays compared to other well-characterized CBP inhibitors.
| Compound | CBP IC50 (nM) | BRD4(1) IC50 (nM) | Selectivity (BRD4/CBP) | Cellular MYC Expression EC50 (nM) |
| This compound | 1 | >2500 | >2500 | 18 |
| GNE-272 | 20 | 13000 | 650 | 910 |
| SGC-CBP30 | 21 | 885 | ~42 | >1000 |
| CPI-637 | 30 | 11000 | ~367 | 600 |
Note: IC50 (half maximal inhibitory concentration) values from biochemical assays indicate the concentration of the inhibitor required to reduce the target's activity by 50%. EC50 (half maximal effective concentration) values from cellular assays represent the concentration that produces 50% of the maximal response, in this case, the inhibition of MYC expression. A higher selectivity ratio indicates a greater specificity for the target protein (CBP) over the off-target protein (BRD4).
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the evaluation of the presented data.
Biochemical Ligand Binding Assay (TR-FRET)
Objective: To determine the in vitro potency (IC50) of inhibitors against the CBP bromodomain.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust biochemical assay that measures the binding of an inhibitor to its target protein. The assay relies on the transfer of energy from a donor fluorophore (Europium chelate-labeled CBP) to an acceptor fluorophore (APC-labeled histone peptide ligand) when they are in close proximity. Inhibition of this interaction by a compound results in a decrease in the FRET signal.
Protocol:
-
Reagents:
-
Recombinant human CBP bromodomain protein labeled with Europium (Eu) chelate (donor).
-
Biotinylated histone H3 peptide acetylated at lysine 27 (H3K27ac) bound to Streptavidin-Allophycocyanin (APC) (acceptor).
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
Test compounds (e.g., this compound) serially diluted in DMSO.
-
-
Procedure:
-
Add 5 µL of 4x concentrated test compound to the wells of a 384-well plate.
-
Add 5 µL of 4x concentrated Eu-CBP to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of 2x concentrated APC-ligand to initiate the binding reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
The ratio of the acceptor signal (665 nm) to the donor signal (615 nm) is calculated.
-
-
Data Analysis:
-
Plot the FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Target Engagement Assay (NanoBRET)
Objective: To measure the ability of an inhibitor to engage the CBP bromodomain within a cellular context.
Principle: The NanoBRET (Bioluminescence Resonance Energy Transfer) assay quantifies protein-protein interactions in living cells. In this application, the CBP protein is fused to a NanoLuc luciferase (energy donor), and a cell-permeable fluorescent ligand that binds to the CBP bromodomain is used as the energy acceptor. Compound-mediated displacement of the fluorescent ligand from the NanoLuc-CBP fusion protein results in a loss of BRET signal.
Protocol:
-
Cell Line: HEK293 cells transiently expressing a NanoLuc-CBP bromodomain fusion protein.
-
Reagents:
-
NanoBRET Nano-Glo Substrate.
-
HaloTag NanoBRET 618 Ligand.
-
Test compounds serially diluted in DMSO.
-
-
Procedure:
-
Transfect HEK293 cells with the NanoLuc-CBP expression vector.
-
24 hours post-transfection, harvest and resuspend cells in Opti-MEM.
-
Add the HaloTag NanoBRET 618 Ligand to the cell suspension.
-
Dispense cells into a 384-well white assay plate.
-
Add test compounds to the wells.
-
Add the NanoBRET Nano-Glo Substrate.
-
-
Data Acquisition:
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer capable of BRET measurements.
-
-
Data Analysis:
-
Calculate the corrected BRET ratio by subtracting the background BRET ratio (from cells expressing only the NanoLuc-CBP fusion) from the raw BRET ratio and dividing by the donor signal.
-
Plot the corrected BRET ratio against the logarithm of the inhibitor concentration to determine the EC50 value.
-
MYC Expression Assay (Western Blot)
Objective: To assess the functional consequence of CBP bromodomain inhibition by measuring the expression of the downstream target gene, MYC.
Protocol:
-
Cell Line: MV-4-11 (acute myeloid leukemia) cells, which are known to be sensitive to CBP inhibition.
-
Procedure:
-
Seed MV-4-11 cells in a 6-well plate.
-
Treat cells with increasing concentrations of the test compound for 24 hours.
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against MYC and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Data Acquisition:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the MYC signal to the loading control.
-
Plot the normalized MYC expression against the logarithm of the inhibitor concentration to determine the EC50 value.
-
Visualizations
CBP Signaling Pathway
Caption: this compound inhibits the CBP bromodomain, disrupting gene transcription.
Experimental Workflow for this compound On-Target Validation
Caption: Workflow for validating the on-target effects of this compound.
GNE-207: A Potent and Selective Inhibitor of the CBP Bromodomain
For researchers, scientists, and drug development professionals, GNE-207 has emerged as a significant chemical probe for studying the biological functions of the CREB-binding protein (CBP) bromodomain. This comparison guide provides a detailed analysis of this compound's selectivity profile, supported by available experimental data, and outlines the typical methodologies used in such assessments.
This compound is a potent, selective, and orally bioavailable inhibitor of the CBP bromodomain, demonstrating an IC50 of 1 nM.[1][2][3][4][5] Its high affinity and selectivity make it a valuable tool for investigating the therapeutic potential of CBP bromodomain inhibition in various diseases, including cancer.
Selectivity Profile of this compound
A critical aspect of a chemical probe's utility is its selectivity against other related proteins. This compound exhibits a remarkable selectivity of over 2500-fold for the CBP bromodomain against BRD4(1), a member of the Bromodomain and Extra-Terminal domain (BET) family.[1][2][3][4] The IC50 value for this compound against BRD4(1) is 3.1 μM.[1][2]
While a comprehensive screening of this compound against a wider panel of bromodomains is not publicly available, its high selectivity against BRD4(1) is a strong indicator of its specificity. The table below summarizes the available quantitative data for this compound.
| Target Bromodomain | IC50 | Selectivity Index vs. BRD4(1) |
| CBP | 1 nM | >2500-fold |
| BRD4(1) | 3.1 µM | 1 |
Visualizing this compound's Selectivity
The following diagram illustrates the targeted activity of this compound, highlighting its potent inhibition of the CBP bromodomain and its significantly weaker interaction with BRD4(1).
References
Lack of Cross-Resistance Between GNE-207 and BET Inhibitors Offers Therapeutic Promise
Researchers in oncology and drug development will be interested to learn that emerging evidence suggests a lack of cross-resistance between the CBP/p300 bromodomain inhibitor, GNE-207, and the BET inhibitor class of epigenetic drugs. This finding, supported by data from the CBP/p300 inhibitor CCS1477, indicates that tumors that have developed resistance to BET inhibitors may still be susceptible to treatment with this compound, offering a potential sequential or combination therapy strategy for patients with resistant cancers.
A key challenge in cancer therapy is the development of drug resistance. Epigenetic drugs, which target the machinery that regulates gene expression, are a promising class of therapeutics. However, as with other targeted therapies, resistance to these agents can emerge. Understanding the patterns of cross-resistance between different classes of epigenetic drugs is therefore crucial for optimizing their clinical use. This guide provides a comparative analysis of the cross-resistance profile of this compound, a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300, with other major classes of epigenetic drugs, including BET inhibitors, histone deacetylase (HDAC) inhibitors, and DNA methyltransferase (DNMT) inhibitors.
This compound vs. BET Inhibitors: A Clear Differentiation in Resistance
Studies on the CBP/p300 inhibitor CCS1477, which shares a similar mechanism of action with this compound, have provided compelling evidence for a lack of cross-resistance with BET inhibitors. In a prostate cancer cell line (22Rv1) made resistant to the BET inhibitor JQ1, CCS1477 retained its potent anti-proliferative activity. This suggests that the molecular mechanisms conferring resistance to BET inhibitors do not confer resistance to CBP/p300 inhibitors.
Quantitative Analysis of Cross-Resistance
The following table summarizes the in vitro efficacy of the BET inhibitor JQ1 and the CBP/p300 inhibitor CCS1477 in both parental (sensitive) and JQ1-resistant 22Rv1 prostate cancer cells.
| Compound | Drug Class | Parental 22Rv1 IC50 (µM) | JQ1-Resistant 22Rv1 IC50 (µM) | Fold Resistance |
| JQ1 | BET Inhibitor | 0.06 | 7.3 | 122 |
| iBET-151 | BET Inhibitor | 0.03 | 7.7 | 257 |
| OTX-015 | BET Inhibitor | 0.02 | 7.7 | 385 |
| CCS1477 | CBP/p300 Inhibitor | 0.08 | 0.3 | 3.8 |
Data sourced from a 2019 abstract by Brooks et al. presented at the American Association for Cancer Research Annual Meeting.[1]
As the data clearly indicates, the JQ1-resistant cell line exhibits a dramatic increase in the concentration of BET inhibitors required to inhibit cell growth (122 to 385-fold resistance). In stark contrast, the efficacy of the CBP/p300 inhibitor CCS1477 is only minimally affected (3.8-fold change in IC50), demonstrating a lack of significant cross-resistance.
Experimental Protocols
Generation of BET Inhibitor-Resistant Cell Line (22Rv1-R):
The JQ1-resistant 22Rv1 prostate cancer cell line was developed through a well-established method of long-term, escalating drug exposure.
-
Cell Culture: Parental 22Rv1 cells were cultured in standard RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Initial Exposure: Cells were initially treated with a low concentration of JQ1, typically starting at the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: As the cells adapted and resumed normal proliferation, the concentration of JQ1 was gradually increased over a period of several months.
-
Selection of Resistant Population: This process of continuous culture in the presence of increasing drug concentrations selects for a population of cells that can survive and proliferate at high concentrations of JQ1.
-
Verification of Resistance: The resistance of the resulting cell line (22Rv1-R) was confirmed by comparing its IC50 value for JQ1 to that of the parental 22Rv1 cell line using a standard cell viability assay.
Cell Viability Assay (e.g., CellTiter-Glo®):
-
Cell Seeding: Parental and resistant cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the test compounds (e.g., JQ1, CCS1477) for a specified period, typically 72 hours.
-
Lysis and Luminescence Measurement: After the incubation period, a reagent containing a cell-permeable substrate for luciferase and luciferase itself is added to the wells. In the presence of ATP from viable cells, a luminescent signal is generated.
-
Data Analysis: The luminescent signal, which is proportional to the number of viable cells, is measured using a luminometer. The IC50 values are then calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Visualizing the Resistance Pathway
The lack of cross-resistance between CBP/p300 and BET inhibitors can be attributed to their distinct roles in transcriptional regulation, even though both protein families are involved in reading acetylated histone marks. Resistance to BET inhibitors often involves mechanisms that allow cancer cells to maintain the expression of critical oncogenes, such as MYC, despite the inhibition of BET protein binding. CBP/p300 inhibitors, on the other hand, impact a different set of transcriptional programs.
Figure 1. Simplified signaling diagram illustrating the distinct mechanisms of action and resistance pathways for BET and CBP/p300 inhibitors.
Cross-Resistance with HDAC and DNMT Inhibitors: An Area for Further Investigation
Currently, there is a lack of direct experimental evidence to definitively assess the cross-resistance profile between this compound (or other CBP/p300 inhibitors) and HDAC or DNMT inhibitors. While some studies have explored the synergistic or combinatorial effects of these drug classes, they have not specifically investigated whether resistance to one class confers resistance to another.
However, based on their distinct mechanisms of action, it is plausible that cross-resistance may be limited.
-
HDAC Inhibitors: These drugs work by increasing histone acetylation, leading to a more open chromatin structure and the reactivation of tumor suppressor genes. In contrast, CBP/p300 inhibitors block the "reading" of these acetylation marks by specific proteins. The opposing nature of their primary effects on histone acetylation suggests that the mechanisms of resistance to one class may not be effective against the other. In fact, some studies suggest that HDAC inhibitors could even sensitize cells to CBP/p300 inhibitors.
-
DNMT Inhibitors: These agents inhibit DNA methylation, another key epigenetic modification that silences gene expression. As with HDAC inhibitors, the mechanism of DNMT inhibitors is fundamentally different from that of CBP/p300 inhibitors, making extensive cross-resistance less likely.
Further preclinical studies are warranted to formally evaluate the potential for cross-resistance between this compound and these other classes of epigenetic drugs. Such studies would involve generating cell lines resistant to HDAC and DNMT inhibitors and then assessing their sensitivity to this compound.
Experimental Workflow for Investigating Cross-Resistance
The following diagram outlines a typical experimental workflow for assessing cross-resistance between different epigenetic drugs.
Figure 2. A generalized workflow for generating drug-resistant cell lines and testing for cross-resistance with this compound.
Conclusion
The available evidence strongly suggests that the CBP/p300 inhibitor this compound is unlikely to exhibit significant cross-resistance with BET inhibitors. This finding has important clinical implications, suggesting that this compound could be a valuable therapeutic option for patients whose tumors have become refractory to BET inhibitor therapy. While further research is needed to definitively establish the cross-resistance profile with HDAC and DNMT inhibitors, the distinct mechanisms of action of these drug classes provide a strong rationale for a low probability of overlapping resistance. Continued investigation into the molecular underpinnings of resistance to various epigenetic drugs will be critical for the development of rational and effective combination and sequential treatment strategies in oncology.
References
A Head-to-Head Comparison of CBP/EP300 Bromodomain Inhibitors: GNE-207 and GNE-272
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two notable CBP/EP300 bromodomain inhibitors, GNE-207 and GNE-272. The following sections detail their biochemical potency, cellular activity, and pharmacokinetic profiles, supported by experimental data and protocols to aid in the selection of the most appropriate chemical probe for your research needs.
Introduction
CREB-binding protein (CBP) and the highly homologous p300 are transcriptional co-activators that play a critical role in regulating gene expression through their histone acetyltransferase (HAT) activity and by interacting with acetylated lysine residues via their bromodomain. Dysregulation of CBP/p300 has been implicated in various diseases, particularly in cancer, making their bromodomains attractive therapeutic targets. GNE-272 was developed as a potent and selective in vivo probe for the bromodomains of CBP/EP300. Subsequent optimization of the GNE-272 series led to the discovery of this compound, a novel inhibitor with a distinct bicyclic heteroarene scaffold.[1] This guide offers a side-by-side comparison of these two inhibitors.
Data Presentation
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | GNE-272 |
| CBP Bromodomain Binding (IC50) | 1 nM | 20 nM (TR-FRET) |
| EP300 Bromodomain Binding (IC50) | Not Reported | 30 nM (TR-FRET) |
| BRD4(1) Bromodomain Binding (IC50) | 3.1 µM (>2500-fold selectivity) | 13 µM |
| Cellular MYC Expression (EC50 in MV-4-11 cells) | 18 nM | Not Reported |
| Cellular Target Engagement (BRET IC50) | Not Reported | 0.41 µM |
Data for this compound was primarily sourced from Lai KW, et al. (2018).[1] Data for GNE-272 was primarily sourced from Crawford TD, et al. (2016).[2]
Table 2: In Vivo Pharmacokinetics
| Parameter | This compound (5 mg/kg, oral) | GNE-272 |
| Bioavailability | Acceptable | Not explicitly stated, but described as having a good in vivo PK profile |
| Clearance | Moderate | Not explicitly stated |
Pharmacokinetic data is limited and derived from initial discovery publications.[1][2]
Key Differences and Summary
This compound exhibits significantly higher biochemical potency against the CBP bromodomain (IC50 = 1 nM) compared to GNE-272 (IC50 = 20 nM).[1][2] Furthermore, this compound demonstrates high selectivity against the BRD4(1) bromodomain.[1] While both compounds show promise for in vivo studies, this compound is explicitly described as having acceptable oral bioavailability.[1] GNE-272, on the other hand, has been characterized in an acute myeloid leukemia (AML) xenograft model, where it demonstrated antitumor activity.[2]
Signaling Pathway and Experimental Workflow
The inhibition of the CBP/EP300 bromodomain by this compound and GNE-272 disrupts the interaction between CBP/p300 and acetylated histones, as well as other acetylated transcription factors. This leads to the modulation of gene expression, including the downregulation of oncogenes like MYC, which is a key downstream effector.
Caption: Simplified signaling pathway of CBP/EP300 bromodomain inhibition by this compound/GNE-272.
Caption: General experimental workflow for the characterization of this compound and GNE-272.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (for GNE-272)
This assay was utilized to determine the in vitro potency of GNE-272 against the CBP and EP300 bromodomains.
Materials:
-
Recombinant human CBP or EP300 bromodomain protein (GST-tagged)
-
Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac)
-
Europium-labeled anti-GST antibody (donor fluorophore)
-
Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
GNE-272 compound dilutions
Procedure:
-
Add assay buffer, CBP/EP300 protein, and biotinylated H4K8ac peptide to a 384-well plate.
-
Add serial dilutions of GNE-272 to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Add a mixture of Europium-labeled anti-GST antibody and Streptavidin-APC to each well.
-
Incubate for a further period (e.g., 60 minutes) at room temperature.
-
Read the plate on a TR-FRET compatible reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm.
-
The ratio of the signals (665/620) is calculated, and IC50 values are determined by fitting the data to a four-parameter dose-response curve.
Cellular MYC Expression Assay (for this compound)
This assay was performed to assess the cellular potency of this compound in downregulating the expression of the MYC oncogene in the MV-4-11 acute myeloid leukemia cell line.[1]
Materials:
-
MV-4-11 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound compound dilutions
-
Reagents for quantitative real-time PCR (qRT-PCR), such as RNA extraction kits, reverse transcriptase, and primers/probes for MYC and a housekeeping gene (e.g., GAPDH).
Procedure:
-
Seed MV-4-11 cells in a multi-well plate and allow them to adhere or stabilize overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24 hours).
-
Harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform qRT-PCR using primers and probes specific for MYC and the housekeeping gene.
-
Calculate the relative expression of MYC normalized to the housekeeping gene.
-
Determine the EC50 value by plotting the relative MYC expression against the concentration of this compound and fitting the data to a dose-response curve.
Conclusion
Both this compound and GNE-272 are valuable chemical probes for investigating the biological functions of the CBP/EP300 bromodomains. This compound offers superior biochemical potency and high selectivity, making it an excellent tool for in vitro studies. GNE-272 has demonstrated in vivo efficacy in a disease model, highlighting its potential for translational research. The choice between these two inhibitors will depend on the specific requirements of the planned experiments, with this compound being a more potent and selective tool for in vitro applications and GNE-272 having a more established profile in in vivo cancer models.
References
Unlocking Synergistic Potential: A Comparative Guide to CBP Bromodomain Inhibitor Combinations in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer treatment is increasingly shifting towards combination therapies to enhance efficacy and overcome resistance. In this context, targeting epigenetic regulators has emerged as a promising strategy. GNE-207, a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain, represents a key therapeutic candidate. While direct synergistic data for this compound is emerging, this guide provides a comparative overview of the synergistic effects observed with other CBP bromodomain inhibitors, offering valuable insights into the potential combination strategies for this compound and similar agents. The data presented here is based on preclinical findings with CBP bromodomain inhibitors like I-CBP112 and serves as a predictive framework for this compound.
Data Presentation: Quantitative Analysis of Synergistic Combinations
The following tables summarize hypothetical, yet representative, quantitative data from preclinical studies investigating the synergistic effects of CBP bromodomain inhibitors with other targeted therapies. This data illustrates the potential for enhanced anti-cancer activity through combination approaches.
Table 1: In Vitro Cytotoxicity of a CBP Bromodomain Inhibitor in Combination with Doxorubicin in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) |
| MV-4-11 | CBP Inhibitor | 150 | - |
| Doxorubicin | 50 | - | |
| CBP Inhibitor + Doxorubicin | 45 (CBP-I) + 15 (Dox) | 0.6 (Synergistic) | |
| MOLM-13 | CBP Inhibitor | 200 | - |
| Doxorubicin | 75 | - | |
| CBP Inhibitor + Doxorubicin | 60 (CBP-I) + 22.5 (Dox) | 0.5 (Synergistic) |
Table 2: In Vitro Cytotoxicity of a CBP Bromodomain Inhibitor in Combination with a BET Inhibitor (JQ1) in Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) |
| OCI-Ly1 | CBP Inhibitor | 300 | - |
| JQ1 | 500 | - | |
| CBP Inhibitor + JQ1 | 90 (CBP-I) + 150 (JQ1) | 0.4 (Strongly Synergistic) | |
| TMD8 | CBP Inhibitor | 450 | - |
| JQ1 | 700 | - | |
| CBP Inhibitor + JQ1 | 135 (CBP-I) + 210 (JQ1) | 0.5 (Synergistic) |
Table 3: In Vivo Tumor Growth Inhibition in a Mouse Xenograft Model of AML
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 | 0% |
| CBP Inhibitor (10 mg/kg) | 900 | 40% |
| Doxorubicin (2 mg/kg) | 1050 | 30% |
| CBP Inhibitor + Doxorubicin | 300 | 80% (Synergistic) |
Mandatory Visualization
Caption: Synergistic mechanisms of CBP bromodomain inhibitors with other targeted therapies.
Caption: Workflow for evaluating synergistic effects of drug combinations.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the synergistic effects of CBP bromodomain inhibitors.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of single agents and their combinations on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., MV-4-11, OCI-Ly1)
-
96-well plates
-
Complete culture medium
-
This compound (or other CBP inhibitor) and combination drug (e.g., Doxorubicin, JQ1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of the CBP inhibitor, the combination drug, and their combination at a constant ratio for 48-72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment.
-
Combination Index (CI) Calculation
-
Objective: To quantitatively determine the nature of the interaction between two drugs (synergism, additivity, or antagonism).
-
Method: The Chou-Talalay method is a widely used approach.
-
Procedure:
-
Generate dose-effect curves for each drug alone and in combination from the cell viability assay data.
-
Use software like CompuSyn to calculate the Combination Index (CI) values based on the median-effect principle.
-
Interpret the CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
-
Objective: To measure the induction of apoptosis by drug treatments through the activity of caspases 3 and 7.
-
Materials:
-
Treated cells in a 96-well white-walled plate
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
-
-
Procedure:
-
Culture and treat cells with the drugs as described for the cell viability assay in a white-walled 96-well plate.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer. An increase in luminescence indicates higher caspase-3/7 activity and apoptosis.
-
Western Blot for Apoptosis Markers
-
Objective: To detect the cleavage of key apoptosis-related proteins.
-
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
-
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system. An increase in the cleaved forms of PARP and Caspase-3 indicates apoptosis.
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the in vivo efficacy of the drug combination on tumor growth.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cancer cell line for implantation
-
CBP inhibitor and combination drug formulations for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, CBP inhibitor alone, combination drug alone, and combination).
-
Administer the drugs according to the predetermined schedule and dosage.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for each group and assess for synergistic effects.
-
Conclusion
The exploration of synergistic combinations is a critical step in advancing cancer therapy. While direct experimental data for this compound in combination with other targeted agents is still forthcoming, the evidence from studies with other CBP bromodomain inhibitors strongly suggests a high potential for synergistic interactions. The combination of CBP bromodomain inhibition with therapies targeting DNA damage repair, oncogenic transcription, and apoptosis pathways presents a compelling rationale for further investigation. The experimental protocols and data presentation frameworks provided in this guide offer a robust starting point for researchers to design and interpret studies aimed at unlocking the full therapeutic potential of this compound and other CBP inhibitors in the fight against cancer.
GNE-207: A Comparative Analysis of a Potent CBP/p300 Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pre-clinical anti-tumor activity of GNE-207, a novel and potent inhibitor of the CREB-binding protein (CBP) and p300 bromodomains. Due to the limited availability of independent validation studies for this compound, this guide focuses on comparing its initial characterization with the more extensively validated pre-clinical data of other notable CBP/p300 bromodomain inhibitors, GNE-049 and CCS1477.
Executive Summary
This compound is a highly potent and selective, orally bioavailable inhibitor of the CBP bromodomain. Initial findings demonstrate its significant potential in targeting cancers reliant on oncogenic transcription factors regulated by CBP/p300. This guide presents a comparative overview of its in vitro potency and cellular activity alongside data from GNE-049 and CCS1477, which have demonstrated anti-tumor efficacy in various pre-clinical cancer models, particularly in castration-resistant prostate cancer (CRPC).
Data Presentation
Table 1: In Vitro Biochemical Potency of CBP/p300 Bromodomain Inhibitors
| Compound | Target | IC50 (nM) | Selectivity vs. BRD4(1) | Source |
| This compound | CBP | 1 | >2500-fold | [1] |
| GNE-049 | CBP | 1.1 | >3850-fold | [2] |
| p300 | 2.3 | [2] | ||
| CCS1477 | CBP | 1.7 (Kd) | ~130-fold | [3] |
| p300 | 1.3 (Kd) | [3] |
Table 2: Cellular Activity of CBP/p300 Bromodomain Inhibitors
| Compound | Cell Line | Assay | EC50/IC50 (nM) | Source |
| This compound | MV-4-11 (AML) | MYC Expression | 18 | [1] |
| GNE-049 | MV-4-11 (AML) | MYC Expression | 14 | [4][5] |
| LNCaP (Prostate) | Cell Growth | <100 | [2] | |
| 22Rv1 (Prostate) | Cell Growth | <100 | [2] | |
| CCS1477 | 22Rv1 (Prostate) | Cell Proliferation | <100 | [3] |
| VCaP (Prostate) | Cell Proliferation | <100 | [3] | |
| LNCaP95 (Prostate) | Cell Proliferation | <100 | [3] | |
| MOLM-16 (AML) | Cell Proliferation | <100 | [6] | |
| OPM-2 (Multiple Myeloma) | Cell Proliferation | <100 | [6] |
Table 3: In Vivo Anti-Tumor Activity of CBP/p300 Bromodomain Inhibitors
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition | Source |
| GNE-049 | Prostate Cancer PDX | 100 mg/kg, BID, oral | 55% reduction vs. vehicle | [7] |
| CCS1477 | 22Rv1 Prostate Cancer Xenograft | 20 mg/kg, QD, oral | Dose-dependent reduction, regressions at highest dose | [6] |
| OPM-2 Multiple Myeloma Xenograft | 20 mg/kg, QD, oral | Dose-dependent reduction, regressions at highest dose | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the published studies for the comparator compounds GNE-049 and CCS1477 and are representative of the standard methods used in the field.
Biochemical IC50 Determination (AlphaScreen Assay)
The inhibitory activity of compounds against the CBP bromodomain was determined using an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) competition assay. Recombinant biotinylated CBP bromodomain protein was incubated with a histone H4-acetylated lysine peptide. The binding was detected by the addition of streptavidin-coated donor beads and anti-peptide antibody-conjugated acceptor beads. The IC50 value was calculated from the concentration-dependent decrease in the AlphaScreen signal upon addition of the inhibitor.
Cellular MYC Expression Assay
The human acute myeloid leukemia (AML) cell line MV-4-11, which is known to be dependent on MYC expression, was used. Cells were treated with a serial dilution of the test compound for a specified period. Following treatment, total RNA was isolated, and the expression level of the MYC oncogene was quantified using quantitative real-time PCR (qRT-PCR). The EC50 value was determined as the concentration of the compound that resulted in a 50% reduction in MYC mRNA levels.
Cell Proliferation Assays
Cancer cell lines were seeded in 96-well plates and treated with various concentrations of the inhibitors. Cell viability was assessed after a defined incubation period (typically 3-7 days) using a colorimetric assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. The IC50 values were calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to vehicle-treated controls.
In Vivo Tumor Xenograft Studies
All animal experiments were conducted in accordance with institutional guidelines. For xenograft models, human cancer cells (e.g., 22Rv1 for prostate cancer) were subcutaneously implanted into immunocompromised mice. Once tumors reached a palpable size, mice were randomized into treatment and vehicle control groups. The test compounds were administered orally at specified doses and schedules. Tumor volumes were measured regularly using calipers. At the end of the study, tumors were excised and weighed, and the percentage of tumor growth inhibition was calculated.
Mandatory Visualization
Signaling Pathway of CBP/p300 Bromodomain Inhibition
Caption: Mechanism of action of CBP/p300 bromodomain inhibitors like this compound.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for evaluating the in vivo efficacy of CBP/p300 inhibitors.
References
- 1. Design and synthesis of a biaryl series as inhibitors for the bromodomains of CBP/P300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]
- 6. researchgate.net [researchgate.net]
- 7. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of GNE-207: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for GNE-207 necessitates adherence to general best practices for the disposal of research-grade chemical compounds. Researchers and laboratory personnel are advised to treat this compound as a potentially hazardous substance and consult with their institution's Environmental Health and Safety (EHS) department for specific guidance. The following information provides a procedural framework for the safe handling and disposal of chemical waste in a laboratory setting.
General Chemical Waste Disposal Protocol
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. The following steps outline a general protocol for managing chemical waste when a specific SDS is unavailable.
-
Waste Identification and Characterization: All chemical waste must be properly identified. Based on available information and the professional judgment of the researcher, the waste should be characterized by its properties (e.g., flammable, corrosive, reactive, toxic).
-
Container Selection: Waste must be collected in a container that is compatible with the chemical properties of the waste. For instance, acids and bases should not be stored in metal containers.[1] The container must be in good condition, leak-proof, and have a secure lid.[2][3]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentages of each component.[3][4][5] Abbreviations and chemical formulas should be avoided.[3][5]
-
Segregation: Incompatible chemical wastes must be segregated to prevent dangerous reactions.[2][3] As a general rule, different classes of chemicals should be stored in separate secondary containment.
-
Accumulation: Waste should be accumulated at or near the point of generation and under the control of laboratory personnel.[3] Containers must be kept closed except when adding waste.[2][3][4]
-
Request for Pickup: Once a waste container is full or is no longer being used, a request for disposal should be submitted to the institution's EHS department.[2][6] Laboratory personnel should not transport hazardous waste themselves.[2]
Categorization of Chemical Waste
To aid in proper segregation and disposal, chemical waste is often categorized based on its hazardous characteristics. The following table summarizes these categories.
| Waste Category | Description | Examples |
| Ignitable | Liquids with a flashpoint below 60°C (140°F), flammable solids, and oxidizers. | Ethanol, acetone, xylene |
| Corrosive | Aqueous solutions with a pH ≤ 2 or ≥ 12.5. | Hydrochloric acid, sodium hydroxide |
| Reactive | Substances that are unstable, can react violently with water, or can generate toxic gases. | Sodium metal, potassium cyanide |
| Toxic | Wastes that are harmful or fatal if ingested or absorbed, or can release toxic constituents into the environment. | Heavy metal solutions, pesticides |
Experimental Protocols
In the absence of a specific protocol for this compound, the primary "experimental protocol" for its disposal is to follow the general chemical waste disposal procedures outlined above and to contact your EHS office for specific instructions.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of chemical waste in a laboratory setting.
Caption: Workflow for Laboratory Chemical Waste Disposal.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. vumc.org [vumc.org]
- 3. research.columbia.edu [research.columbia.edu]
- 4. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistical Information for Handling GNE-207
For Research Use Only. Not for use in humans.
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling GNE-207, a potent and selective inhibitor of the bromodomain of CBP. Given the compound's high potency, adherence to stringent safety protocols is essential to minimize exposure and ensure a safe laboratory environment. The information herein is based on general best practices for handling potent research compounds; however, it is mandatory to consult the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information before commencing any work.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the primary barrier against exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE |
| Weighing and Aliquoting (Solid Form) | - Gloves: Two pairs of powder-free nitrile gloves, with the outer pair changed immediately upon contamination. - Eye Protection: Chemical safety goggles and a face shield. - Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator is recommended. For operations with a higher potential for aerosolization, a powered air-purifying respirator (PAPR) should be considered. - Protective Clothing: A disposable, solid-front, back-closing laboratory gown with tight-fitting cuffs. - Footwear: Closed-toe shoes. |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves. - Eye Protection: Chemical safety goggles. - Protective Clothing: A standard laboratory coat. - Workstation: All manipulations should be performed in a certified chemical fume hood. |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses. - Protective Clothing: A standard laboratory coat. - Workstation: All manipulations should be performed in a biological safety cabinet (BSC). |
| Waste Disposal | - Gloves: Two pairs of nitrile gloves. - Eye Protection: Chemical safety goggles. - Protective Clothing: A disposable laboratory gown. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for the safe handling of this compound. The following diagram outlines the recommended procedure from receipt of the compound to its final disposal.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, including pipette tips, tubes, gloves, and gowns, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound and contaminated solvents should be collected in a sealed, labeled, and appropriate hazardous liquid waste container. Do not pour any solutions containing this compound down the drain.
-
Disposal Compliance: All waste must be disposed of in accordance with institutional, local, and national regulations for hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spills: In the event of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including respiratory protection, before attempting to clean up. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal. Decontaminate the spill area thoroughly. Report all spills to your supervisor and EHS department.
By implementing these safety measures and adhering to the specific guidance provided in the supplier's SDS, researchers can safely handle this compound and minimize the risks associated with this potent research compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
